molecular formula C5H5ClN2 B195901 4-Amino-3-chloropyridine CAS No. 19798-77-7

4-Amino-3-chloropyridine

Cat. No.: B195901
CAS No.: 19798-77-7
M. Wt: 128.56 g/mol
InChI Key: KJBKPRMEMJKXDV-UHFFFAOYSA-N
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Description

A derivative of Fampridine. Fampridine is a potent convulsant.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2/c6-4-3-8-2-1-5(4)7/h1-3H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJBKPRMEMJKXDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50342442
Record name 4-Amino-3-chloropyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24828020
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

19798-77-7
Record name 4-Amino-3-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloropyridin-4-amine
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Foundational & Exploratory

4-Amino-3-chloropyridine physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

4-Amino-3-chloropyridine: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: this compound (CAS No: 19798-77-7) is a substituted pyridine derivative that serves as a crucial building block in organic synthesis.[1] Its unique arrangement of an amino group, a chloro substituent, and a pyridine nitrogen atom makes it a versatile intermediate for the development of complex molecules. This compound is particularly valuable in the pharmaceutical and agrochemical industries, where it is utilized in the synthesis of biologically active compounds, including agents targeting neurological disorders and infections, as well as herbicides and pesticides.[1] This guide provides an in-depth overview of its core physical and chemical properties, experimental protocols, and key reactivity patterns.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These properties are essential for its handling, storage, and application in synthetic chemistry.

Table 1: Physical and Chemical Data for this compound

PropertyValueSource(s)
IUPAC Name 3-chloropyridin-4-amine[2]
CAS Number 19798-77-7[2]
Molecular Formula C₅H₅ClN₂
Molecular Weight 128.56 g/mol
Appearance Cream to grey crystals or powder[3]
Melting Point 55.0 - 64.0 °C[3]
Boiling Point 247.6 ± 20.0 °C (Predicted)[4]
Solubility 16.3 µg/mL (at pH 7.4)[2]
LogP 0.909[5]
pKa 2.84 (conjugate acid of 3-chloropyridine)[6]
Density 1.326 ± 0.06 g/cm³ (Predicted)[4]

Spectral Data

Spectral analysis is critical for the identification and characterization of this compound.

Table 2: Key Spectral Information

TechniqueDataSource(s)
Mass Spectrometry GC-MS: Shows major fragments at m/z 128 and 130, consistent with the isotopic pattern of one chlorine atom.[2]
¹H NMR Spectral data for the closely related 4-Amino-2-chloropyridine is available, suggesting a pattern of distinct aromatic proton signals and a broad amino proton signal.[7] Specific assigned spectra for this compound were not found in the provided results.
¹³C NMR While specific data is not available in the search results, solid-state ¹³C NMR has been used to characterize disorder in similar hydrochloride pharmaceutical salts.[8]

Chemical Reactivity and Stability

Stability: The compound is stable under recommended storage conditions but may be sensitive to air.[9]

Reactivity: The chemical behavior of this compound is dominated by the interplay between the electron-deficient pyridine ring and its substituents. It is known to be compatible with a variety of reactions, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling.[1]

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is electron-deficient, and this effect is enhanced by the electronegative nitrogen atom. This makes the carbon atoms of the ring susceptible to attack by nucleophiles. The chlorine atom at the 4-position (para to the ring nitrogen) is particularly activated towards substitution because the negative charge of the intermediate (a Meisenheimer complex) can be effectively delocalized onto the ring nitrogen through resonance.[10][11] This makes the SNAr reaction a primary pathway for functionalizing this molecule.[10][12]

Caption: Logical diagram of the SNAr mechanism on this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituent on the pyridine ring makes the molecule an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[4][9] These reactions are powerful tools for forming new carbon-carbon bonds, allowing for the straightforward synthesis of complex biaryl structures which are common motifs in pharmaceuticals.[13]

Experimental Protocols

The following sections provide generalized protocols for the synthesis, purification, and analysis of this compound and its derivatives.

Synthesis via Reduction of 4-Chloro-3-nitropyridine

A common synthetic route to aromatic amines is the reduction of the corresponding nitro compound.

  • Reaction: 4-Chloro-3-nitropyridine → this compound

  • Reagents & Equipment:

    • 4-Chloro-3-nitropyridine (1.0 equiv)

    • Reducing agent (e.g., SnCl₂·2H₂O, Fe/HCl, or catalytic hydrogenation with H₂/Pd-C)

    • Appropriate solvent (e.g., Ethanol, Ethyl Acetate, Acetic Acid)

    • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Procedure (Illustrative example with SnCl₂):

    • Dissolve 4-Chloro-3-nitropyridine in a suitable solvent like ethanol in a round-bottom flask.

    • Add a stoichiometric excess of the reducing agent (e.g., Stannous chloride dihydrate, ~3-5 equiv).

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and carefully neutralize with a base (e.g., saturated NaHCO₃ or NaOH solution) to precipitate the tin salts.

    • Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification by Recrystallization

Purification of the crude solid product can be achieved by recrystallization.

  • Reagents & Equipment:

    • Crude this compound

    • Recrystallization solvent (e.g., water, ethanol/water mixture)

    • Erlenmeyer flasks, hot plate, Büchner funnel, filter paper

  • Procedure:

    • Dissolve the crude solid in a minimum amount of a suitable hot solvent. For a related compound, 4-Amino-3,5-dichloropyridine, dissolving in hot water (353 K) has been reported.[14][15]

    • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

    • Hot-filter the solution to remove insoluble impurities and the charcoal.

    • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Analysis by High-Performance Liquid Chromatography (HPLC)

A specific mixed-mode HPLC method has been developed for the analysis of this compound.[5]

  • Instrumentation: HPLC system with UV detector.

  • Column: Solid-Core Primesep 100, 3.2 x 50 mm, 2.7 µm, 90 Å.[5]

  • Mobile Phase:

    • A: Acetonitrile (MeCN)

    • B: Ammonium formate (AmFm) buffer, pH 3.5

  • Gradient:

    • MeCN: 10% to 60% over 5 minutes.[5]

    • AmFm buffer: 30 mM to 70 mM over 5 minutes.[5]

  • Flow Rate: 1.2 mL/min.[5]

  • Detection: UV at 270 nm.[5]

  • Separation Type: Mixed-mode (Reversed-Phase and Ion-Exchange).[5][16]

Experimental and Synthetic Workflows

The utility of this compound as a synthetic intermediate is best illustrated through a typical experimental workflow, such as its use in a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow input input process process output output workup workup sub This compound setup Combine Reactants & Degas sub->setup boronic Arylboronic Acid boronic->setup catalyst Pd Catalyst (e.g., Pd(OAc)₂) + Ligand catalyst->setup base Base (e.g., K₂CO₃) base->setup solvent Solvent (e.g., Toluene/H₂O) solvent->setup react Heat Mixture (e.g., 80-100 °C) setup->react Inert Atmosphere monitor Monitor by TLC/LC-MS react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify Crude Product product Final Biaryl Product purify->product

References

4-Amino-3-chloropyridine CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-3-chloropyridine (CAS Number: 19798-77-7), a pivotal heterocyclic intermediate in the synthesis of pharmaceuticals and agrochemicals. This document details its chemical structure, physical and chemical properties, and outlines a representative synthetic protocol. Furthermore, it explores its putative biological mechanism of action based on structure-activity relationships with related compounds, particularly its role as a potential potassium channel blocker. This guide is intended to be a valuable resource for professionals in research and development.

Core Compound Information

This compound is a substituted pyridine derivative with the chemical formula C₅H₅ClN₂.[1] Its structure features an amino group at the 4-position and a chlorine atom at the 3-position of the pyridine ring. This substitution pattern imparts specific reactivity and biological activity to the molecule.

Molecular Structure:

Caption: 2D representation of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and available spectroscopic data for this compound is presented below.

PropertyValueReference
CAS Number 19798-77-7[1]
Molecular Formula C₅H₅ClN₂[1]
Molecular Weight 128.56 g/mol [1]
Appearance Brown, cream, or grey solid/powder[2]
Melting Point 55.0-64.0 °C[2]
Solubility Low solubility in water
SMILES Nc1ccncc1Cl
InChIKey KJBKPRMEMJKXDV-UHFFFAOYSA-N
¹H NMR (Predicted) δ ~7.9 (d, 1H), ~6.7 (d, 1H), ~4.5 (s, 2H) ppm
¹³C NMR (Predicted) δ ~150, ~148, ~145, ~120, ~110 ppm
IR Absorption (Predicted) ~3400-3200 cm⁻¹ (N-H stretch), ~1640 cm⁻¹ (N-H bend), ~1600, 1570 cm⁻¹ (C=C, C=N stretch)

Synthesis and Experimental Protocols

Representative Synthesis: Amination of 3,4-Dichloropyridine

This protocol describes a potential method for the synthesis of this compound from 3,4-dichloropyridine.

Materials:

  • 3,4-Dichloropyridine

  • Ammonia (aqueous solution or gas)

  • Solvent (e.g., ethanol, DMSO)

  • Pressure vessel (if using ammonia gas)

  • Stirring apparatus

  • Heating mantle

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

  • Eluent (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: In a pressure vessel, dissolve 3,4-dichloropyridine in a suitable solvent such as ethanol.

  • Amination: Add an excess of aqueous ammonia to the solution. Alternatively, bubble ammonia gas through the solution. Seal the vessel.

  • Reaction Conditions: Heat the mixture with stirring. The reaction temperature and time will need to be optimized, but a starting point could be 120-150°C for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure. Transfer the reaction mixture to a round-bottom flask.

  • Solvent Removal: Remove the solvent and excess ammonia under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any inorganic salts. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

  • Characterization: Confirm the identity and purity of the product using techniques such as NMR, IR, and mass spectrometry.

Applications in Research and Development

This compound is a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

  • Pharmaceuticals: It serves as a key intermediate in the development of drugs targeting neurological disorders and infections.[3] Its structural similarity to 4-aminopyridine, a known potassium channel blocker, suggests its utility in designing novel therapeutics for conditions like multiple sclerosis.

  • Agrochemicals: This compound is used in the formulation of herbicides and pesticides.

  • Dyes and Pigments: It is also utilized in the synthesis of dyes and pigments.

Putative Biological Activity and Signaling Pathway

Direct studies on the biological activity and signaling pathway of this compound are limited. However, based on the well-documented mechanism of its parent compound, 4-aminopyridine, a putative mechanism of action can be proposed. 4-aminopyridine is a known blocker of voltage-gated potassium (K⁺) channels.[4][5]

Structure-activity relationship (SAR) studies on 4-aminopyridine derivatives have shown that small substitutions at the 3-position are permissible and can modulate the potency of K⁺ channel blockade.[4][5] The presence of a chloro group at the 3-position is therefore likely to influence the binding affinity and blocking efficacy of the molecule on these channels.

The proposed signaling pathway involves the blockade of K⁺ channels in neurons. In demyelinated neurons, the exposure of these channels leads to an excessive efflux of potassium ions during an action potential, which impairs nerve impulse conduction. By blocking these channels, this compound would be expected to prolong the duration of the action potential, thereby restoring nerve signal transmission.

Caption: Putative signaling pathway of this compound.

Experimental Workflows

The investigation of this compound's biological activity would typically follow a workflow involving synthesis, purification, and biological screening.

G start Start: Hypothesis Generation synthesis Chemical Synthesis (e.g., Amination of 3,4-Dichloropyridine) start->synthesis purification Purification (Column Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization in_vitro In Vitro Screening (e.g., Electrophysiology on K⁺ channels) characterization->in_vitro sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar in_vivo In Vivo Studies (Animal Models of Neurological Disorders) in_vitro->in_vivo Promising results lead_optimization Lead Optimization sar->lead_optimization in_vivo->lead_optimization lead_optimization->synthesis Iterative redesign end End: Candidate Drug lead_optimization->end Successful candidate

Caption: Experimental workflow for drug discovery involving this compound.

Conclusion

This compound is a versatile chemical intermediate with significant potential in the fields of medicinal chemistry and agrochemical development. Its structural relationship to the known potassium channel blocker 4-aminopyridine makes it an attractive scaffold for the design of novel therapeutics for neurological diseases. This technical guide provides essential information for researchers and developers working with this compound, from its fundamental properties to its potential applications and biological mechanisms. Further research is warranted to fully elucidate its pharmacological profile and to explore its full potential in various applications.

References

Spectroscopic Characterization of 4-Amino-3-chloropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Amino-3-chloropyridine (CAS No. 19798-77-7). Due to the limited availability of public experimental spectra for this specific compound, this document presents a combination of available mass spectrometry data and detailed predictions for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy based on data from analogous compounds. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Accurate spectroscopic characterization is crucial for confirming its molecular structure and purity. This guide covers the key spectroscopic techniques: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (C₅H₅ClN₂), the expected molecular weight is approximately 128.56 g/mol .

Table 1: Mass Spectrometry Data for this compound

m/z (Mass-to-Charge Ratio) Relative Intensity Interpretation
128HighMolecular ion peak [M]⁺ containing ³⁵Cl
130Medium (approx. 1/3 of M⁺)Molecular ion peak [M+2]⁺ containing ³⁷Cl
93MediumLoss of Cl ([M-Cl]⁺)
66MediumLoss of HCN from the [M-Cl]⁺ fragment
Experimental Protocol (General for Electron Ionization MS)

A sample of this compound is introduced into the mass spectrometer, typically after separation by gas chromatography (GC-MS). In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by a mass analyzer based on their mass-to-charge ratio and detected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectra for this compound, based on the analysis of related aminopyridines and chloropyridines.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring, and a broad signal for the amino protons.

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-28.0 - 8.2Singlet (or narrow doublet)-
H-56.8 - 7.0Doublet~ 5-6
H-68.2 - 8.4Doublet~ 5-6
NH₂4.5 - 5.5Broad Singlet-

Rationale for Predictions: The electron-withdrawing chlorine atom and the pyridine nitrogen will deshield the adjacent protons (H-2 and H-6), shifting them downfield. The amino group is electron-donating, which will shield the ortho and para protons (H-5).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show five distinct signals for the five carbon atoms in the pyridine ring.

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon Predicted Chemical Shift (δ, ppm)
C-2148 - 152
C-3120 - 124
C-4145 - 149
C-5115 - 119
C-6150 - 154

Rationale for Predictions: The carbon attached to the amino group (C-4) and the carbons adjacent to the nitrogen (C-2 and C-6) are expected to be the most deshielded. The carbon bearing the chlorine atom (C-3) will also be downfield, while C-5 will be the most shielded.

Experimental Protocol (General for NMR)

A solution of this compound is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in an NMR tube. The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the signals to singlets.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 4: Predicted IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (asymmetric and symmetric)3400 - 3200Medium-Strong
C-H Stretch (aromatic)3100 - 3000Medium
C=N and C=C Stretch (pyridine ring)1620 - 1450Strong
N-H Bend (scissoring)1650 - 1580Medium-Strong
C-Cl Stretch800 - 600Strong
Experimental Protocol (General for ATR-FTIR)

A small amount of solid this compound is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. The spectrum is then recorded as the infrared beam passes through the crystal and is reflected from the sample surface.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound MS Mass Spectrometry (MS) Sample->MS NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR Infrared Spectroscopy (IR) Sample->IR MW_Formula Molecular Weight & Formula MS->MW_Formula Structure_Connectivity Structure & Connectivity NMR->Structure_Connectivity Functional_Groups Functional Groups IR->Functional_Groups Final_Structure Structural Elucidation MW_Formula->Final_Structure Structure_Connectivity->Final_Structure Functional_Groups->Final_Structure

Caption: General workflow for spectroscopic analysis.

Interrelation of Spectroscopic Data for Structural Elucidation

The different spectroscopic techniques provide complementary information that, when combined, allows for the unambiguous determination of the molecular structure.

a Start Unknown Compound MS Mass Spec (MS) Start->MS IR Infrared (IR) Start->IR NMR NMR (¹H & ¹³C) Start->NMR MW Molecular Weight & Formula MS->MW provides Func_Groups Functional Groups (e.g., -NH₂, C-Cl) IR->Func_Groups identifies C_H_Framework Carbon-Hydrogen Framework NMR->C_H_Framework determines Structure Proposed Structure MW->Structure Func_Groups->Structure C_H_Framework->Structure

Caption: Interrelation of spectroscopic data.

This guide provides a foundational understanding of the spectroscopic properties of this compound. For definitive structural confirmation and purity assessment, it is recommended to acquire experimental spectra on the specific batch of the compound being used and compare it with the data and predictions presented herein.

Navigating the Solubility Landscape of 4-Amino-3-chloropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-chloropyridine is a pivotal building block in the synthesis of novel pharmaceutical and agrochemical agents. Its chemical structure lends itself to a variety of chemical transformations, making it a valuable intermediate in the development of new molecular entities. A fundamental physicochemical property that governs its utility in synthesis, formulation, and biological systems is its solubility in various organic solvents. Understanding the solubility of this compound is critical for optimizing reaction conditions, developing purification strategies, and formulating final products.

This in-depth technical guide addresses the current landscape of solubility data for this compound. Due to a notable scarcity of quantitative solubility data in publicly available literature, this guide provides a comprehensive framework for researchers to determine solubility experimentally. It outlines detailed protocols for established methods and presents available qualitative data, alongside quantitative data for structurally analogous compounds to offer valuable predictive insights.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential before delving into its solubility characteristics.

PropertyValue
Molecular Formula C₅H₅ClN₂
Molecular Weight 128.56 g/mol
Appearance Solid
Melting Point 44-46 °C

Solubility Profile of this compound

Direct quantitative solubility data for this compound in common organic solvents is not extensively reported in scientific literature. However, qualitative assessments indicate its general solubility behavior.

Table 1: Qualitative Solubility of this compound

SolventQualitative Solubility
Dimethyl Sulfoxide (DMSO)Slightly Soluble
MethanolSlightly Soluble

Comparative Solubility Data of Structurally Related Compounds

To provide a predictive framework for the solubility of this compound, this section presents quantitative solubility data for two structurally similar compounds: 4-Aminopyridine and 3-Chloropyridine. These compounds share key structural motifs with the target compound and their solubility behavior can offer valuable insights.

Table 2: Quantitative Solubility of 4-Aminopyridine

SolventSolubility (g/L)Temperature (°C)
Water11220
EthanolVery SolubleNot Specified
MethanolSolubleNot Specified
AcetoneSolubleNot Specified
TetrahydrofuranSolubleNot Specified
IsopropanolSolubleNot Specified
AcetonitrileSolubleNot Specified
N,N-DimethylformamideSolubleNot Specified
Dimethyl SulfoxideSoluble (~30 mg/mL)Not Specified[1]
BenzeneSolubleNot Specified
Ethyl EtherSolubleNot Specified
LigroinSlightly SolubleNot Specified

Table 3: Quantitative Solubility of 3-Chloropyridine

SolventSolubilityTemperature (°C)
Water10 g/LNot Specified
Organic SolventsSolubleNot Specified

Note: "Very Soluble" and "Soluble" are qualitative terms from the data source but are included here for completeness. The quantitative value for DMSO with 4-Aminopyridine provides a more concrete reference point.

Experimental Protocols for Solubility Determination

Given the limited availability of data, experimental determination of solubility is crucial. The following are detailed protocols for two widely accepted and reliable methods for determining the solubility of a solid compound in an organic solvent.

Isothermal Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability and direct measurement of a saturated solution.[2]

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Organic solvent of interest (analytical grade)

  • Thermostatically controlled orbital shaker or water bath

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Vials with screw caps

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of the Solid-Solvent Mixture:

    • Add an excess amount of this compound to a vial. The presence of undissolved solid at the end of the experiment is essential to ensure that equilibrium with a saturated solution has been reached.

    • Add a known volume of the organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to allow for equilibrium to be reached. A typical duration is 24 to 48 hours. It is advisable to take samples at various time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing, indicating that equilibrium has been established.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, cease agitation and allow the undissolved solid to sediment.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Generate a calibration curve by analyzing the standard solutions using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry).

    • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

    • Analyze the diluted sample using the same analytical method.

  • Calculation of Solubility:

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the concentration in the original saturated solution, accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/L or mol/L.

Gravimetric Method

The gravimetric method is a straightforward and accurate technique for determining solubility that relies on the direct measurement of the mass of the solute in a saturated solution.[3][4]

Objective: To determine the solubility of this compound in a specific organic solvent by mass determination.

Materials:

  • This compound (high purity)

  • Organic solvent of interest (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Evaporating dish or pre-weighed vial

  • Filtration apparatus (e.g., filter paper and funnel)

  • Oven or rotary evaporator

Procedure:

  • Preparation of the Saturated Solution:

    • Prepare a saturated solution of this compound in the chosen solvent as described in steps 1.1 and 1.2 of the Isothermal Shake-Flask Method.

  • Isolation of the Saturated Solution:

    • Filter the saturated solution to remove any undissolved solid.

  • Mass Determination:

    • Accurately weigh a clean, dry evaporating dish or vial.

    • Pipette a known volume of the clear, filtered saturated solution into the pre-weighed container.

    • Reweigh the container with the solution to determine the mass of the solution.

  • Solvent Evaporation:

    • Carefully evaporate the solvent from the solution. This can be achieved by placing the container in an oven at a temperature below the boiling point of the solvent and the melting point of the solute, or by using a rotary evaporator.

    • Ensure that the solute is not volatile under the evaporation conditions.

  • Final Mass Measurement:

    • Once the solvent has been completely removed, cool the container in a desiccator to prevent moisture absorption.

    • Weigh the container with the dried solute.

    • Repeat the drying and weighing process until a constant mass is obtained.

  • Calculation of Solubility:

    • The mass of the dissolved solute is the final constant mass of the container with the residue minus the initial mass of the empty container.

    • The mass of the solvent is the mass of the container with the solution minus the final constant mass of the container with the residue.

    • Express the solubility as grams of solute per 100 grams of solvent or in other desired units.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental determination of solubility using the recommended methods.

experimental_workflow Experimental Workflow for Solubility Determination cluster_prep Preparation of Saturated Solution cluster_separation Phase Separation cluster_analysis Analysis cluster_shake_flask Isothermal Shake-Flask Method cluster_gravimetric Gravimetric Method cluster_result Result prep1 Add excess this compound to solvent prep2 Equilibrate at constant temperature with agitation (24-48h) prep1->prep2 sep1 Allow solid to sediment prep2->sep1 sep2 Filter supernatant to remove undissolved solid sep1->sep2 sf2 Dilute filtered saturated solution sep2->sf2 grav1 Weigh a known volume of filtered saturated solution sep2->grav1 sf1 Prepare standard solutions and generate calibration curve (HPLC/UV-Vis) sf3 Analyze diluted solution sf1->sf3 sf2->sf3 sf4 Calculate concentration from calibration curve sf3->sf4 result Quantitative Solubility Data sf4->result grav2 Evaporate solvent to dryness grav1->grav2 grav3 Weigh the remaining solid residue grav2->grav3 grav4 Calculate mass of solute per volume/mass of solvent grav3->grav4 grav4->result

Experimental Workflow for Solubility Determination

Conclusion

While direct quantitative solubility data for this compound in common organic solvents remains elusive in the current body of scientific literature, this technical guide provides researchers and drug development professionals with the necessary tools to navigate this data gap. By utilizing the detailed experimental protocols for the isothermal shake-flask and gravimetric methods, accurate and reliable solubility data can be generated. The provided qualitative data and the quantitative solubility of structurally similar compounds offer a valuable starting point for solvent selection and experimental design. A thorough understanding and experimental determination of solubility are indispensable for the successful application of this compound in research and development.

References

4-Amino-3-chloropyridine: A Versatile Scaffold for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-chloropyridine is a pivotal heterocyclic building block in modern organic synthesis, offering a unique combination of reactive sites that enable the construction of complex molecular architectures. Its strategic substitution pattern, featuring a nucleophilic amino group and a halogenated carbon susceptible to cross-coupling reactions, makes it an invaluable precursor for the development of novel pharmaceuticals, agrochemicals, and functional materials. This guide provides a comprehensive overview of the synthetic utility of this compound, with a focus on its application in key carbon-carbon and carbon-nitrogen bond-forming reactions, as well as its role in the synthesis of biologically active heterocyclic systems.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValue
Molecular Formula C₅H₅ClN₂
Molecular Weight 128.56 g/mol
Appearance Solid
CAS Number 19798-77-7

Core Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the interplay between the electron-donating amino group and the electron-withdrawing chloro substituent on the pyridine ring. This electronic arrangement activates the chlorine atom for various palladium-catalyzed cross-coupling reactions, while the amino group can participate in nucleophilic reactions and direct further substitutions.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for the construction of complex molecular frameworks. These reactions typically proceed with high efficiency and functional group tolerance.

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and a variety of organoboron reagents, typically aryl or heteroaryl boronic acids. This reaction is widely used to synthesize 4-amino-3-arylpyridines, which are common motifs in medicinal chemistry. While specific data for this compound is not abundant in readily available literature, the following table provides representative conditions for the Suzuki coupling of other chloropyridine derivatives, which can serve as a starting point for optimization.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloropyridines

EntryArylboronic AcidPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)Cs₂CO₃1,4-Dioxane/H₂O10018~60-90
24-Tolylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄Toluene11012~70-95
33-Thienylboronic acidPd(PPh₃)₄ (5)-K₂CO₃DMF/H₂O9024~50-80

Note: Yields are approximate and based on reactions with analogous chloropyridines. Optimization for this compound is recommended.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%), and the base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, in a 4:1 to 5:1 ratio) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pdII_complex [Ar-Pd(II)L2-Cl] oxidative_addition->pdII_complex Ar-Cl transmetalation Transmetalation pdII_complex->transmetalation diorganopalladium [Ar-Pd(II)L2-R] transmetalation->diorganopalladium base_activation Base (e.g., K2CO3) boronate [R-B(OH)3]⁻ base_activation->boronate boronic_acid R-B(OH)2 boronic_acid->base_activation boronate->transmetalation reductive_elimination Reductive Elimination diorganopalladium->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R reductive_elimination->product

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. In the context of this compound, this reaction can be utilized to introduce a substituted amino group at the 3-position, leading to the synthesis of various diaminopyridine derivatives. As with the Suzuki-Miyaura coupling, specific data for this compound is limited. The following table provides representative conditions based on the amination of other chloropyridines.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Chloropyridines

EntryAminePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd(OAc)₂ (2)Xantphos (4)NaOtBuToluene10016~70-95
2MorpholinePd₂(dba)₃ (1)RuPhos (2)K₃PO₄1,4-Dioxane11024~60-90
3BenzylaminePd(OAc)₂ (2)BrettPhos (3)LiHMDSTHF8012~75-98

Note: Yields are approximate and based on reactions with analogous chloropyridines. Optimization for this compound is recommended.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.).

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the desired amine (1.2 mmol, 1.2 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture in an oil bath at the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pdII_complex [Ar-Pd(II)L2-Cl] oxidative_addition->pdII_complex Ar-Cl amine_coordination Amine Coordination pdII_complex->amine_coordination pd_amine_complex [Ar-Pd(II)L(NHR2)-Cl] amine_coordination->pd_amine_complex amine R2NH amine->amine_coordination deprotonation Deprotonation (Base) pd_amine_complex->deprotonation amido_complex [Ar-Pd(II)L(NR2)] deprotonation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR2 reductive_elimination->product

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination.

The Sonogashira coupling provides a direct route to the synthesis of 3-alkynyl-4-aminopyridines through the reaction of this compound with terminal alkynes. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. The resulting alkynylated pyridines are versatile intermediates for further transformations.

Table 3: Representative Conditions for Sonogashira Coupling of Halo-aromatics

EntryTerminal AlkynePalladium Catalyst (mol%)Copper(I) Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFRT-502-6~80-95
21-HexynePd(OAc)₂ (1)CuI (2)i-Pr₂NHDMF6012~70-90
3TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)PiperidineToluene808~85-98

Note: Yields are approximate and based on reactions with analogous halo-aromatics. Optimization for this compound is recommended.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%).

  • Solvent and Base Addition: Add the anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., triethylamine, 2.0-3.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv.) dropwise to the stirred reaction mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating as required.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution to remove copper salts, followed by water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

Sonogashira_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pdII_complex [Ar-Pd(II)L2-Cl] oxidative_addition->pdII_complex Ar-Cl transmetalation Transmetalation pdII_complex->transmetalation diorganopalladium [Ar-Pd(II)L2-C≡C-R] transmetalation->diorganopalladium cu_acetylide R-C≡C-Cu cu_acetylide->transmetalation reductive_elimination Reductive Elimination diorganopalladium->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-C≡C-R reductive_elimination->product alkyne R-C≡C-H cu_pi_complex [R-C≡C-H---Cu(I)] alkyne->cu_pi_complex cuI Cu(I) cuI->cu_pi_complex base Base cu_pi_complex->cu_acetylide Base

Figure 3: Catalytic cycle of the Sonogashira coupling.

Cyclization Reactions: Synthesis of Fused Heterocycles

Derivatives of this compound are excellent precursors for the synthesis of various fused heterocyclic systems of medicinal importance. For instance, after conversion to a 3,4-diaminopyridine derivative, cyclization with appropriate reagents can lead to the formation of imidazo[4,5-c]pyridines. Another important class of heterocycles accessible from this compound derivatives are pyrido[4,3-d]pyrimidines.

Synthesis of Pyrido[4,3-d]pyrimidines

The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones can be achieved from 4-aminonicotinic acid derivatives, which can be conceptually derived from this compound. The general strategy involves the formation of a 4-amidonicotinamide intermediate, which then undergoes intramolecular cyclization.

Pyrido_Pyrimidine_Synthesis start 4-Aminonicotinic Acid Derivative intermediate1 Pyrido[4,3-d][1,3]oxazin-4-one start->intermediate1 Acylating Agent intermediate2 4-Amidonicotinamide start->intermediate2 Amidation intermediate1->intermediate2 Amine product Pyrido[4,3-d]pyrimidin-4(3H)-one intermediate2->product Cyclization (Heat or Amine)

Figure 4: General workflow for the synthesis of pyrido[4,3-d]pyrimidines.

Application in Drug Discovery: Src Kinase Inhibitors

Derivatives of this compound have emerged as promising scaffolds in drug discovery. Notably, imidazo[4,5-c]pyridin-2-one derivatives have been identified as potent inhibitors of Src family kinases. Src is a non-receptor tyrosine kinase that plays a crucial role in various cellular signaling pathways regulating cell proliferation, survival, migration, and angiogenesis. Dysregulation of Src activity is implicated in the development and progression of many human cancers.

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src Integrin Integrin Integrin->Src GPCR GPCR GPCR->Src FAK FAK Src->FAK Ras Ras Src->Ras PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 Inhibitor Imidazo[4,5-c]pyridine Derivative Inhibitor->Src Migration Migration FAK->Migration MAPK MAPK Pathway Ras->MAPK Akt Akt PI3K->Akt Angiogenesis Angiogenesis STAT3->Angiogenesis Proliferation Proliferation MAPK->Proliferation Survival Survival Akt->Survival

Figure 5: Simplified Src kinase signaling pathway and its inhibition.

The development of potent and selective Src kinase inhibitors is a major focus in oncology research. The this compound scaffold provides a versatile platform for the design of such inhibitors, allowing for the systematic modification of substituents to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its ability to undergo a range of palladium-catalyzed cross-coupling reactions, coupled with the reactivity of its amino group, provides access to a diverse array of complex molecular structures. Its utility is further demonstrated by its application in the synthesis of fused heterocyclic systems with significant biological activity, such as Src kinase inhibitors. This guide has provided an overview of the key reactions and applications of this compound, along with representative experimental protocols and mechanistic insights, to aid researchers in leveraging the full synthetic potential of this important scaffold.

The Pivotal Role of the Chlorine Atom in the Reactions of 4-Amino-3-chloropyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-chloropyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring an electron-donating amino group and an electron-withdrawing, yet reactive, chlorine atom on the pyridine core, imparts a rich and nuanced reactivity. This guide provides a comprehensive technical overview of the role of the chlorine atom in the key reactions of this compound, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and its influence on the regioselectivity of further functionalization. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to aid researchers in leveraging the synthetic potential of this important intermediate.

The Dual Nature of the Chlorine Atom: Electronic Effects and Reactivity

The chlorine atom at the C-3 position of the 4-aminopyridine scaffold plays a multifaceted role that governs the molecule's reactivity. Primarily, it serves as a leaving group in various substitution reactions. However, its electron-withdrawing inductive effect also influences the electron density of the pyridine ring, impacting the regioselectivity of electrophilic attack and the reactivity of the adjacent amino group.

The pyridine ring is inherently electron-deficient compared to benzene, a characteristic that is further amplified by the electronegative chlorine atom. This electron deficiency makes the ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (C-2, C-4, and C-6). Conversely, electrophilic aromatic substitution on the pyridine ring is generally more challenging than on benzene and typically occurs at the C-3 and C-5 positions, which are less electron-deficient.

In this compound, the strong electron-donating effect of the amino group at the C-4 position counteracts the electron-withdrawing nature of both the ring nitrogen and the C-3 chlorine. This electronic interplay is crucial in determining the outcome of various chemical transformations.

Key Reactions Involving the Chlorine Atom

The chlorine atom in this compound is a key functional handle for a variety of synthetic transformations, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

While the chlorine atom at the 3-position of a pyridine ring is generally less reactive towards nucleophilic aromatic substitution (SNAr) compared to halogens at the 2- or 4-positions, the presence of the activating 4-amino group can facilitate such reactions under appropriate conditions. The SNAr mechanism in this context proceeds through a Meisenheimer-like intermediate, where the attack of a nucleophile at the carbon bearing the chlorine is the rate-determining step. The stability of this intermediate is influenced by the electronic nature of the substituents on the ring.

Typical Nucleophiles:

  • Amines: Primary and secondary amines can displace the chlorine atom to form 3,4-diaminopyridine derivatives. These products are valuable precursors for the synthesis of fused heterocyclic systems, such as imidazo[4,5-c]pyridines.

  • Alkoxides and Thiolates: Under basic conditions, alcohols and thiols can react to yield the corresponding 3-alkoxy- or 3-alkylthio-4-aminopyridines.

Experimental Protocol: Synthesis of N-Substituted 3,4-Diaminopyridine Derivatives

A common application of SNAr on a related isomer, 3-amino-4-chloropyridine, is reductive amination. While a direct SNAr with amines on this compound can be challenging, the following protocol for a related system illustrates the general approach.

General Procedure for Reductive Amination of a Halogenated Aminopyridine: To a solution of the 3-amino-4-halopyridine (1.0 equiv) and an aldehyde or ketone (1.2 equiv) in a suitable solvent (e.g., dichloroethane), a reducing agent such as sodium triacetoxyborohydride (1.5 equiv) is added. The reaction is stirred at room temperature until completion, as monitored by TLC or LC-MS. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Table 1: Reductive Amination of 3-Amino-4-chloropyridine with Various Aldehydes

EntryAldehydeProductYield (%)
1BenzaldehydeN-Benzyl-3-amino-4-chloropyridine79
24-BromobenzaldehydeN-(4-Bromobenzyl)-3-amino-4-chloropyridine92
32-ChlorobenzaldehydeN-(2-Chlorobenzyl)-3-amino-4-chloropyridine77
44-CyanobenzaldehydeN-(4-Cyanobenzyl)-3-amino-4-chloropyridine73
5CinnamaldehydeN-Cinnamyl-3-amino-4-chloropyridine76
6FurfuralN-(Furfuryl)-3-amino-4-chloropyridine85
7PiperonalN-(Piperonyl)-3-amino-4-chloropyridine89
84-MethylbenzaldehydeN-(4-Methylbenzyl)-3-amino-4-chloropyridine88

Data adapted from a study on 3-amino-4-chloropyridine, which serves as a model for the reactivity of the amino group in the presence of a chlorine atom on the pyridine ring.[1]

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom at the C-3 position serves as an excellent handle for the formation of new carbon-carbon and carbon-nitrogen bonds via palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the construction of complex molecular architectures.

The Suzuki-Miyaura coupling reaction facilitates the formation of a C-C bond between this compound and an organoboron reagent, typically a boronic acid or a boronate ester. This reaction is widely used to synthesize biaryl and heteroaryl-aryl compounds.

General Reaction Scheme:

Experimental Protocol: Suzuki-Miyaura Coupling of a Chloropyridine Derivative

General Procedure: In an oven-dried Schlenk tube, this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv) are combined. The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent mixture (e.g., dioxane/water, toluene/ethanol/water) is then added. The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Chloropyridines

EntryChloropyridineArylboronic AcidPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
13-Chloropyridine4-Tolylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285
22-ChloropyridinePhenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃DME/H₂O801892
32,6-Dichloropyridine3-Methoxyphenylboronic acidPdCl₂(dppf) (5)-Cs₂CO₃Dioxane902478 (mono-arylated)

This table provides general conditions that can be adapted for this compound, though optimization may be required.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of this compound with a wide range of primary and secondary amines. This reaction provides access to various 3,4-diaminopyridine derivatives.

General Reaction Scheme:

Experimental Protocol: Buchwald-Hartwig Amination of a Chloropyridine

General Procedure: To an oven-dried Schlenk tube are added the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, 1.4-2.0 equiv). The tube is sealed, evacuated, and backfilled with an inert gas. This compound (1.0 equiv) and the amine coupling partner (1.1-1.2 equiv) are then added, followed by an anhydrous, degassed solvent (e.g., toluene, dioxane). The reaction mixture is heated to 80-110 °C and stirred until the reaction is complete. After cooling, the mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is then purified by column chromatography.[2][3][4][5][6]

Table 3: Typical Conditions for Buchwald-Hartwig Amination of Chloropyridines

EntryChloropyridineAminePd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
12-ChloropyridineMorpholinePd(OAc)₂ (2)RuPhos (4)NaOtBuToluene10095
23-ChloropyridineAnilinePd₂(dba)₃ (1)Xantphos (2)Cs₂CO₃Dioxane11088
34-ChloropyridineBenzylaminePdCl₂(dppf) (3)-K₃PO₄Toluene10091

These conditions serve as a starting point for the amination of this compound.

The Sonogashira coupling enables the formation of a C-C triple bond by reacting this compound with a terminal alkyne. This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.

General Reaction Scheme:

Experimental Protocol: Sonogashira Coupling of a Halopyridine

General Procedure: To a Schlenk flask are added this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) salt (e.g., CuI, 1-5 mol%). The flask is evacuated and backfilled with an inert gas. A degassed solvent (e.g., THF, DMF, or triethylamine) is added, followed by the terminal alkyne (1.1-1.5 equiv) and a base (e.g., triethylamine or diisopropylamine, 2-3 equiv). The reaction is stirred at room temperature or with gentle heating until completion. The reaction mixture is then filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography.[7][8]

Regioselectivity in Further Functionalization

The existing amino and chloro substituents on the this compound ring direct the position of subsequent electrophilic aromatic substitution reactions. The powerful ortho,para-directing effect of the amino group at C-4 strongly activates the C-3 and C-5 positions. However, the C-3 position is already substituted with a chlorine atom. Therefore, electrophilic attack is most likely to occur at the C-5 position. The chlorine atom, being a deactivating ortho,para-director, will also favor substitution at the C-5 position (para to the chlorine). The combined directing effects of the amino and chloro groups, therefore, strongly favor electrophilic substitution at the C-5 position.

Predicted Regioselectivity of Electrophilic Aromatic Substitution:

G Predicted Electrophilic Attack cluster_0 This compound cluster_1 Directing Effects C4 C4-NH2 (strong activator, o,p-director) C5 C5 (activated by NH2, directed by Cl) C4->C5 activates C3 C3-Cl (weak deactivator, o,p-director) C3->C5 directs Major Product Major Product C5->Major Product favored attack C2 C2 (less activated) C6 C6 (less activated) G Synthesis of Imidazo[4,5-c]pyridines A This compound B 3,4-Diaminopyridine derivative A->B Nucleophilic Substitution (e.g., Buchwald-Hartwig) C Imidazo[4,5-c]pyridine B->C Cyclization (e.g., with formic acid) Suzuki_Miyaura Suzuki-Miyaura Catalytic Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition (Ar-Pd(II)-Cl) Pd(0)->Oxidative_Addition Ar-Cl Transmetalation Transmetalation (Ar-Pd(II)-R) Oxidative_Addition->Transmetalation R-B(OH)2, Base Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0) Ar-R Buchwald_Hartwig Buchwald-Hartwig Catalytic Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition (Ar-Pd(II)-Cl) Pd(0)->Oxidative_Addition Ar-Cl Amine_Coordination Amine Coordination & Deprotonation (Ar-Pd(II)-NR2) Oxidative_Addition->Amine_Coordination R2NH Reductive_Elimination Reductive Elimination Amine_Coordination->Reductive_Elimination Base Reductive_Elimination->Pd(0) Ar-NR2 Sonogashira Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition (Ar-Pd(II)-Cl) Pd(0)->Oxidative_Addition Ar-Cl Transmetalation Transmetalation (Ar-Pd(II)-C≡CR) Oxidative_Addition->Transmetalation Cu-C≡CR Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0) Ar-C≡CR Cu(I) Cu(I) Acetylide_Formation Copper Acetylide (Cu-C≡CR) Cu(I)->Acetylide_Formation R-C≡CH, Base

References

The Versatility of 4-Amino-3-chloropyridine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many derivatives, 4-Amino-3-chloropyridine stands out as a particularly valuable and versatile building block. Its unique electronic properties and substitution pattern offer medicinal chemists a powerful tool for the synthesis of a diverse range of biologically active molecules. This technical guide provides an in-depth exploration of the applications of this compound in drug discovery, with a focus on its role in the development of kinase inhibitors and other important therapeutic classes.

Core Applications in Drug Discovery

This compound serves as a key intermediate in the synthesis of a variety of potent and selective therapeutic agents.[1] Its utility spans several key areas of medicinal chemistry, including the development of inhibitors for crucial cellular signaling pathways implicated in cancer, inflammation, and other diseases.

Kinase Inhibitors: A Privileged Scaffold

The 4-aminopyridine core is a well-established scaffold for the design of kinase inhibitors. The amino group can act as a hydrogen bond donor, interacting with the hinge region of the kinase active site, a common feature of many ATP-competitive inhibitors. The chlorine atom at the 3-position provides a site for further chemical modification, allowing for the optimization of potency, selectivity, and pharmacokinetic properties.

Receptor-interacting protein kinase 2 (RIPK2) is a critical mediator of the NOD-like receptor (NLR) signaling pathway, which plays a key role in the innate immune response.[2] Dysregulation of this pathway is associated with a variety of inflammatory diseases, making RIPK2 an attractive therapeutic target. A series of potent and selective RIPK2 inhibitors have been developed based on a 4-aminoquinoline scaffold, which can be synthesized from this compound derivatives.

Quantitative Data for RIPK2 Inhibitors

The following table summarizes the in vitro inhibitory activity of a selection of 4-aminoquinoline-based RIPK2 inhibitors.

Compound IDStructureRIPK2 IC50 (nM)
Compound 14 4-((6-(pyridin-4-yl)quinolin-4-yl)amino)benzo[d]thiazole5.1 ± 1.6
Ponatinib (Control) 8.2 ± 2.9
Compound 4 92.5 ± 22.1
Compound 5 31.4 ± 6.2
Compound 6 10.7 ± 0.1
Compound 10 12.2 ± 2.5
Compound 12 22.2 ± 5.2

Data sourced from Fan, T., et al. (2022).[2]

Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, migration, and angiogenesis.[3] Its aberrant activation is implicated in the development and progression of many human cancers. The 4-anilino-3-quinolinecarbonitrile scaffold, accessible from this compound precursors, has been successfully employed to develop potent Src kinase inhibitors.[4][5][6]

Quantitative Data for Src Kinase Inhibitors

The table below presents the enzymatic and cellular inhibitory activities of representative 4-anilino-3-quinolinecarbonitrile-based Src inhibitors.

Compound IDStructureSrc IC50 (nM)NIH3T3/c-Src IC50 (nM)
Compound 17 4-((2,4-dichloro-5-methoxyphenyl)amino)-7-(pyridin-3-yl)quinoline-3-carbonitrile2.110
Compound 18 4-((2,4-dichloro-5-methoxyphenyl)amino)-7-(1-methyl-1H-pyrazol-4-yl)quinoline-3-carbonitrile2.513
Compound 20 4-((2,4-dichloro-5-methoxyphenyl)amino)-7-(1H-pyrazol-4-yl)quinoline-3-carbonitrile2.211

Data sourced from Boschelli, D. H., et al. (2009).[4]

Phosphodiesterase 4 (PDE4) Inhibitors

Beyond kinase inhibition, this compound and its di-chloro analog, 4-amino-3,5-dichloropyridine, are crucial intermediates in the synthesis of phosphodiesterase 4 (PDE4) inhibitors.[7] PDE4 is a key enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic AMP (cAMP), which has broad anti-inflammatory effects. Roflumilast, a potent and selective PDE4 inhibitor approved for the treatment of chronic obstructive pulmonary disease (COPD), is synthesized using 4-amino-3,5-dichloropyridine.[8]

Experimental Protocols

This section provides detailed methodologies for the synthesis of key compounds discussed in this guide. These protocols are based on published literature and are intended for use by qualified researchers.

Synthesis of a 4-Aminoquinoline-based RIPK2 Inhibitor (Representative Protocol)

This protocol describes a general method for the synthesis of 4-aminoquinoline derivatives, which are potent RIPK2 inhibitors. The synthesis involves a key nucleophilic aromatic substitution reaction followed by a Suzuki coupling.

Step 1: Synthesis of 6-bromo-N-(benzo[d]thiazol-5-yl)quinolin-4-amine

  • To a solution of 6-bromo-4-chloroquinoline (1.0 eq) in tert-butanol, add benzo[d]thiazol-5-amine (1.1 eq).

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Step 2: Synthesis of 4-((6-(pyridin-4-yl)quinolin-4-yl)amino)benzo[d]thiazole (Compound 14)

  • To a solution of 6-bromo-N-(benzo[d]thiazol-5-yl)quinolin-4-amine (1.0 eq) in a mixture of 1,4-dioxane and water, add pyridin-4-ylboronic acid (1.2 eq) and sodium carbonate (2.0 eq).

  • Degas the mixture with argon for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 8 hours under an argon atmosphere.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the residue by column chromatography to yield the final product.

Synthesis of Roflumilast (A PDE4 Inhibitor)

This protocol outlines the synthesis of Roflumilast from 4-amino-3,5-dichloropyridine and a substituted benzoic acid derivative.[1][9][10]

Step 1: Formation of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride

  • Treat 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride in an appropriate solvent like dichloromethane or toluene.

  • A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Stir the reaction mixture at room temperature until the conversion to the acid chloride is complete, as monitored by IR spectroscopy (disappearance of the broad O-H stretch and appearance of the C=O stretch of the acid chloride).

  • Remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude acid chloride, which is often used in the next step without further purification.

Step 2: Amide Coupling to form Roflumilast

  • In a reaction vessel, dissolve 4-amino-3,5-dichloropyridine (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or DMF.

  • Add a base, for example, sodium hydride (NaH) or potassium tert-butoxide (KOtBu), to the solution at a controlled temperature (e.g., 0-25 °C) to form the corresponding anion of the aminopyridine.[1]

  • Dissolve the 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride from Step 1 in an aprotic solvent and add it dropwise to the aminopyridine anion solution.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or HPLC).

  • Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude Roflumilast by recrystallization from a suitable solvent system (e.g., isopropanol) to obtain the pure product.[10]

Signaling Pathway Visualizations

Understanding the mechanism of action of drugs derived from this compound requires a clear visualization of the signaling pathways they modulate. The following diagrams, created using Graphviz, illustrate the key pathways targeted by these compounds.

NOD2_RIPK2_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDP MDP NOD2 NOD2 MDP->NOD2 Binds RIPK2 RIPK2 NOD2->RIPK2 Recruits & Activates TAK1_Complex TAK1/TAB Complex RIPK2->TAK1_Complex Activates IKK_Complex IKKα/β/γ Complex TAK1_Complex->IKK_Complex Activates MAPK_Cascade MAPK Cascade (p38, JNK) TAK1_Complex->MAPK_Cascade Activates NF_kappaB_Inhibitor IκBα IKK_Complex->NF_kappaB_Inhibitor Phosphorylates for Degradation NF_kappaB NF-κB (p65/p50) Inflammatory_Genes Inflammatory Gene Transcription NF_kappaB->Inflammatory_Genes Translocates & Activates MAPK_Cascade->Inflammatory_Genes Activates Transcription Factors 4_Aminoquinoline_Inhibitor 4-Aminoquinoline-based RIPK2 Inhibitor 4_Aminoquinoline_Inhibitor->RIPK2 Inhibits

Figure 1: NOD2-RIPK2 Signaling Pathway and Inhibition.

Src_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm_src Cytoplasm cluster_cellular_responses Cellular Responses Growth_Factor_Receptor Growth Factor Receptor (e.g., EGFR) Src Src Growth_Factor_Receptor->Src Activates Integrins Integrins Integrins->Src Activates FAK FAK Src->FAK Phosphorylates Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway Src->Ras_Raf_MEK_ERK Activates PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt Activates STAT3 STAT3 Src->STAT3 Activates Migration Migration FAK->Migration Proliferation Proliferation Ras_Raf_MEK_ERK->Proliferation Survival Survival PI3K_Akt->Survival STAT3->Proliferation Angiogenesis Angiogenesis STAT3->Angiogenesis 4_Anilinoquinoline_Inhibitor 4-Anilinoquinoline-based Src Inhibitor 4_Anilinoquinoline_Inhibitor->Src Inhibits

References

The Genesis of a Key Pharmaceutical Intermediate: An In-depth Technical Guide to the Discovery and Synthesis of 4-Amino-3-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-chloropyridine is a pivotal heterocyclic building block in the landscape of modern medicinal and agricultural chemistry. Its unique substitution pattern, featuring an electron-donating amino group and an electron-withdrawing chloro substituent on the pyridine ring, imparts a distinct reactivity profile that has been exploited in the synthesis of a multitude of complex and biologically active molecules. This technical guide provides a comprehensive overview of the discovery, historical synthetic evolution, and key experimental methodologies for the preparation of this important intermediate.

Discovery and Historical Context

The precise first synthesis of this compound is not prominently documented in readily available historical chemical literature. However, its development can be understood within the broader context of the exploration of pyridine chemistry in the early to mid-20th century. The foundational work on the amination of pyridines was laid by Aleksei Chichibabin in 1914 with the discovery of the eponymous Chichibabin reaction, which allowed for the direct amination of the pyridine ring at the 2- and 4-positions using sodium amide. While this reaction was revolutionary for the synthesis of aminopyridines, the introduction of a halogen at a specific position in conjunction with the amino group required the development of more nuanced synthetic strategies.

Early approaches to substituted pyridines often involved multi-step sequences starting from more readily available pyridine derivatives. The synthesis of halogenated aminopyridines likely emerged from the systematic investigation of electrophilic and nucleophilic substitution reactions on the pyridine ring, a field of intense study throughout the 20th century. Key advancements in the understanding of directing group effects and the activation of the pyridine ring towards substitution were instrumental in enabling the targeted synthesis of molecules like this compound.

Evolution of Synthetic Methodologies

The synthesis of this compound has evolved from classical, often harsh, multi-step procedures to more refined and efficient modern methods. The following sections detail the key synthetic strategies that have been employed.

Synthesis from 4-Aminopyridine

A common and logical approach to this compound is through the direct chlorination of 4-aminopyridine. However, the directing effects of the amino group and the pyridine nitrogen can lead to a mixture of products. The amino group strongly activates the ring towards electrophilic substitution, primarily at the ortho (3 and 5) positions.

Experimental Protocol: Direct Chlorination of 4-Aminopyridine

  • Reaction: Chlorination of 4-aminopyridine.

  • Reagents: 4-Aminopyridine, Chlorinating agent (e.g., N-chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), or chlorine gas (Cl₂)).

  • Solvent: A suitable inert solvent such as a chlorinated hydrocarbon (e.g., dichloromethane, chloroform) or an aprotic polar solvent.

  • Procedure: To a solution of 4-aminopyridine in the chosen solvent, the chlorinating agent is added portion-wise or as a gas stream at a controlled temperature, often at or below room temperature. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is typically quenched with a basic solution (e.g., sodium bicarbonate) to neutralize any acidic byproducts. The product is then extracted with an organic solvent, and the combined organic layers are dried and concentrated. Purification is usually achieved by column chromatography or recrystallization.

  • Challenges: This method can suffer from a lack of regioselectivity, leading to the formation of 4-amino-3,5-dichloropyridine as a significant byproduct. Over-chlorination is also a potential issue.

Synthesis from 3-Substituted Pyridines

An alternative strategy involves starting with a pyridine ring already functionalized at the 3-position and subsequently introducing the amino group at the 4-position.

a) From 3-Chloro-4-nitropyridine

This route offers excellent regiochemical control. The nitro group can be introduced at the 4-position of 3-chloropyridine via nitration, and its subsequent reduction yields the desired 4-amino product.

Experimental Protocol: Reduction of 3-Chloro-4-nitropyridine

  • Reaction: Reduction of a nitro group.

  • Starting Material: 3-Chloro-4-nitropyridine.

  • Reducing Agents: Common reducing agents for nitroarenes can be employed, such as:

    • Metals in acidic media (e.g., Fe/HCl, Sn/HCl, Zn/CH₃COOH).

    • Catalytic hydrogenation (e.g., H₂ gas with a palladium, platinum, or nickel catalyst).

    • Other reducing agents like sodium dithionite (Na₂S₂O₄).

  • Procedure (using Fe/HCl): 3-Chloro-4-nitropyridine is dissolved in a suitable solvent, often ethanol or a mixture of ethanol and water. Hydrochloric acid is added, followed by the portion-wise addition of iron powder. The reaction is typically heated to reflux and monitored until the starting material is consumed. After cooling, the reaction mixture is filtered to remove the iron salts. The filtrate is then neutralized with a base (e.g., sodium carbonate or ammonia), and the product is extracted with an organic solvent. The organic extracts are dried and concentrated to yield this compound.

  • Advantages: This method generally provides high yields and avoids the regioselectivity issues associated with direct chlorination of 4-aminopyridine.

Modern Synthetic Approaches

More contemporary methods often focus on improving efficiency, safety, and substrate scope. These can include transition-metal-catalyzed cross-coupling reactions or the use of more sophisticated halogenating and aminating reagents.

Data Presentation

Synthetic RouteStarting MaterialKey ReagentsTypical Yield (%)Purity (%)Key AdvantagesKey Disadvantages
Direct Chlorination 4-AminopyridineNCS or SO₂Cl₂40-6085-95Fewer stepsPoor regioselectivity, formation of dichlorinated byproduct
Reduction of Nitro-pyridine 3-Chloro-4-nitropyridineFe/HCl or H₂/Pd-C80-95>98Excellent regioselectivity, high purityLonger synthetic route, potentially harsh reagents

Mandatory Visualizations

Synthetic Pathways

G cluster_0 Route 1: Direct Chlorination cluster_1 Route 2: From 3-Chloropyridine 4-Aminopyridine 4-Aminopyridine 4-Amino-3-chloropyridine_1 This compound 4-Aminopyridine->4-Amino-3-chloropyridine_1 NCS or SOCl₂ 4-Amino-3,5-dichloropyridine 4-Amino-3,5-dichloropyridine (Byproduct) 4-Aminopyridine->4-Amino-3,5-dichloropyridine NCS or SOCl₂ 3-Chloropyridine 3-Chloropyridine 3-Chloro-4-nitropyridine 3-Chloro-4-nitropyridine 3-Chloropyridine->3-Chloro-4-nitropyridine HNO₃/H₂SO₄ 4-Amino-3-chloropyridine_2 This compound 3-Chloro-4-nitropyridine->4-Amino-3-chloropyridine_2 Fe/HCl or H₂/Pd-C

Caption: Key synthetic routes to this compound.

Experimental Workflow: Reduction of 3-Chloro-4-nitropyridine

G Start Start Dissolve Dissolve 3-Chloro-4-nitropyridine in Ethanol/Water Start->Dissolve Add_Acid Add Hydrochloric Acid Dissolve->Add_Acid Add_Fe Add Iron Powder (portion-wise) Add_Acid->Add_Fe Heat Heat to Reflux Add_Fe->Heat Monitor Monitor Reaction by TLC Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Filter Filter to Remove Iron Salts Cool->Filter Neutralize Neutralize Filtrate with Base Filter->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Recrystallization or Chromatography Concentrate->Purify End End Purify->End

Caption: Workflow for the reduction of 3-Chloro-4-nitropyridine.

Conclusion

This compound remains a compound of significant interest in the development of new pharmaceuticals and agrochemicals. While its initial discovery is not clearly attributed to a single seminal work, the evolution of its synthesis reflects the broader advancements in heterocyclic chemistry. The methodologies presented here, from classical approaches to more refined modern techniques, provide a robust toolkit for researchers and process chemists. The choice of synthetic route will ultimately depend on factors such as desired scale, purity requirements, and available starting materials. The continued exploration of new synthetic methods for this and related compounds will undoubtedly lead to further innovations in drug discovery and development.

Theoretical Exploration of the Electronic Structure of 4-Amino-3-chloropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Substituted pyridines are fundamental scaffolds in the realms of medicinal chemistry and materials science, owing to their wide-ranging biological activities and distinct electronic characteristics. A thorough understanding of the electronic structure of these molecules at the quantum level is paramount for the rational design of novel drug candidates and advanced functional materials. Theoretical and computational chemistry offer powerful and indispensable tools to elucidate these properties with high precision.

This guide details the standard and robust theoretical approaches employed to investigate the electronic characteristics of substituted pyridines. It serves as a blueprint for researchers, scientists, and drug development professionals on how to computationally assess molecules like 4-Amino-3-chloropyridine, providing insights into their molecular geometry, stability, reactivity, and electronic behavior.

Theoretical Methodologies and Computational Protocols

The investigation of molecular electronic properties is heavily reliant on quantum chemical calculations. Density Functional Theory (DFT) is a widely adopted method due to its excellent balance of computational accuracy and efficiency.[1] A typical computational protocol for analyzing a substituted pyridine like this compound involves a series of sequential steps, as outlined below.

Computational Workflow

The logical flow of a theoretical investigation into the electronic structure of a molecule is depicted in the diagram below. This workflow ensures a systematic and comprehensive analysis, from initial structure preparation to the calculation of various electronic properties.

Computational Workflow for Electronic Structure Analysis S1 Input Molecular Structure C1 Geometry Optimization S1->C1 S2 Select Level of Theory (e.g., B3LYP) S2->C1 S3 Select Basis Set (e.g., 6-311++G(d,p)) S3->C1 C2 Frequency Calculation C1->C2 Verify Minimum Energy Structure C3 Single-Point Energy Calculation C1->C3 A1 Molecular Geometry (Bond Lengths, Angles) C1->A1 A2 Vibrational Frequencies (IR/Raman Spectra) C2->A2 A3 Frontier Molecular Orbitals (HOMO-LUMO Gap) C3->A3 A4 Atomic Charge Distribution (Mulliken, NBO) C3->A4 A5 Molecular Electrostatic Potential (MEP) C3->A5

Figure 1: Computational workflow for electronic structure analysis.
Detailed Experimental Protocols

The following protocol, based on methodologies applied to the analogous compound 2-Amino-5-chloropyridine, is standard for this class of molecules.[2][3]

  • Geometry Optimization: The initial molecular structure of the compound is optimized to locate its lowest energy conformation. This is typically performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which is known for its reliability in describing organic molecules.[4][5] A robust basis set, such as 6-311++G(d,p), is employed to accurately model the electronic distribution.[3][4]

  • Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, vibrational frequency analysis is performed at the same level of theory. The absence of imaginary frequencies indicates a stable equilibrium geometry.[4]

  • Electronic Property Calculations: Following successful optimization, single-point energy calculations are performed to derive key electronic properties. These include:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability.[2][3]

    • Mulliken Atomic Charges: This analysis partitions the total electron density among the atoms in the molecule, providing insights into the charge distribution and identifying potential sites for electrophilic and nucleophilic attack.[3]

    • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution from a different perspective, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.[3]

Electronic Structure Analysis: Illustrative Data

The following tables summarize quantitative data calculated for the analogous molecule, 2-Amino-5-chloropyridine , using DFT with the B3LYP functional and the 6-311++G(d,p) basis set. This data is presented to illustrate the typical results obtained from the aforementioned computational protocol.

Optimized Geometric Parameters (Illustrative)

The optimized bond lengths and bond angles provide a precise three-dimensional picture of the molecule's structure.

Table 1: Selected Optimized Bond Lengths for 2-Amino-5-chloropyridine

Bond Bond Length (Å)
C2-N1 1.345
C6-N1 1.335
C2-N7 1.370
C5-Cl 1.745
C2-C3 1.410
C3-C4 1.375
C4-C5 1.400

| C5-C6 | 1.380 |

Table 2: Selected Optimized Bond Angles for 2-Amino-5-chloropyridine

Angle Bond Angle (°)
C6-N1-C2 117.5
N1-C2-C3 123.0
C2-C3-C4 118.5
C3-C4-C5 119.0
C4-C5-C6 118.0
N1-C6-C5 124.0
N1-C2-N7 116.0
C3-C2-N7 121.0
C4-C5-Cl 119.0

| C6-C5-Cl | 123.0 |

Frontier Molecular Orbitals and Reactivity Descriptors (Illustrative)

The HOMO and LUMO energies are crucial for understanding the electronic transitions and reactivity of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.[2]

Table 3: Calculated Electronic Properties for 2-Amino-5-chloropyridine

Parameter Value
HOMO Energy -6.1 eV
LUMO Energy -1.2 eV
HOMO-LUMO Energy Gap (ΔE) 4.9 eV
Electronegativity (χ) 3.65 eV

| Chemical Hardness (η) | 2.45 eV |

Mulliken Atomic Charges (Illustrative)

Mulliken charge analysis reveals the distribution of charge across the atoms, indicating the electrostatic nature of different parts of the molecule.

Table 4: Mulliken Atomic Charges for 2-Amino-5-chloropyridine

Atom Charge (e)
N1 (Pyridine) -0.58
C2 0.25
C3 -0.21
C4 0.05
C5 -0.02
C6 -0.15
N7 (Amino) -0.75
Cl -0.10
H (on C3) 0.12
H (on C4) 0.12
H (on C6) 0.13
H (on N7) 0.32

| H (on N7) | 0.32 |

Conclusion

While direct computational studies on this compound are currently lacking in the scientific literature, this guide provides a robust framework for conducting such an investigation. By employing Density Functional Theory with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), researchers can reliably predict the molecule's electronic structure. The illustrative data from the analogous 2-Amino-5-chloropyridine highlights the types of quantitative insights that can be gained, including precise geometric parameters, frontier molecular orbital energies that govern reactivity, and atomic charge distributions that indicate sites of interaction. Following the detailed protocol and workflow presented herein will enable a comprehensive theoretical characterization of this compound, providing a valuable foundation for its potential applications in drug design and materials science.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Amino-3-chloropyridine from 3-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-chloropyridine is a valuable heterocyclic building block in medicinal chemistry and drug development. Its structure is incorporated into a variety of biologically active molecules. This document provides a detailed, three-step synthetic protocol for the preparation of this compound starting from the readily available 3-chloropyridine. The synthesis involves an initial N-oxidation of the pyridine ring, followed by a regioselective nitration at the 4-position, and concludes with a simultaneous reduction of both the nitro group and the N-oxide to yield the final product.

Overall Synthetic Scheme

The synthesis of this compound from 3-chloropyridine is accomplished via the following three-step sequence:

  • Step 1: N-Oxidation of 3-chloropyridine to form 3-chloropyridine N-oxide.

  • Step 2: Nitration of 3-chloropyridine N-oxide to yield 3-chloro-4-nitropyridine N-oxide.

  • Step 3: Catalytic Hydrogenation of 3-chloro-4-nitropyridine N-oxide to produce this compound.

Experimental Protocols

Step 1: Synthesis of 3-chloropyridine N-oxide

This protocol describes the N-oxidation of 3-chloropyridine using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

  • 3-chloropyridine

  • meta-Chloroperoxybenzoic acid (m-CPBA, 77%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 3-chloropyridine (1.0 eq) in dichloromethane (DCM, approx. 10 mL per gram of 3-chloropyridine) in a round-bottom flask, add m-chloroperoxybenzoic acid (1.5 eq) portion-wise at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield 3-chloropyridine N-oxide. The product can be used in the next step without further purification if it is of sufficient purity.

Safety Precautions: m-CPBA is a potentially explosive oxidizing agent. Handle with care and avoid friction or shock. Perform the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Step 2: Synthesis of 3-chloro-4-nitropyridine N-oxide

This protocol details the nitration of 3-chloropyridine N-oxide at the 4-position.

Materials:

  • 3-chloropyridine N-oxide

  • Concentrated sulfuric acid (H₂SO₄, 98%)

  • Fuming nitric acid (HNO₃, >90%)

  • Ice

  • Saturated aqueous sodium carbonate solution

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Heating mantle with temperature control

  • Büchner funnel and filter flask

Procedure:

  • In a round-bottom flask, cool concentrated sulfuric acid to 0 °C in an ice bath.

  • Slowly add 3-chloropyridine N-oxide (1.0 eq) to the cold sulfuric acid with stirring, ensuring the temperature remains below 10 °C.

  • In a separate beaker, prepare a nitrating mixture by carefully adding fuming nitric acid (1.1 eq) to cold concentrated sulfuric acid (a volume equal to the nitric acid).

  • Add the nitrating mixture dropwise to the solution of 3-chloropyridine N-oxide, maintaining the reaction temperature between 5-10 °C.

  • After the addition is complete, slowly heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous sodium carbonate solution until the pH is approximately 7-8. This should be done in an ice bath as the neutralization is exothermic.

  • The resulting precipitate, 3-chloro-4-nitropyridine N-oxide, is collected by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum.

Safety Precautions: Concentrated sulfuric acid and fuming nitric acid are extremely corrosive and strong oxidizing agents. Handle them with extreme care in a fume hood. The nitration reaction is highly exothermic and requires careful temperature control to prevent runaway reactions. Wear appropriate PPE, including acid-resistant gloves, safety glasses, and a lab coat.

Step 3: Synthesis of this compound

This protocol describes the reduction of both the nitro group and the N-oxide of 3-chloro-4-nitropyridine N-oxide via catalytic hydrogenation.

Materials:

  • 3-chloro-4-nitropyridine N-oxide

  • 10% Palladium on carbon (Pd/C, 50% wet)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

  • Celite®

  • Hydrogenation flask

  • Magnetic stirrer

  • Büchner funnel and filter flask

Procedure:

  • In a hydrogenation flask, dissolve 3-chloro-4-nitropyridine N-oxide (1.0 eq) in methanol or ethanol.

  • Carefully add 10% Pd/C catalyst (5-10 mol %).

  • Seal the flask and purge the system with an inert gas (nitrogen or argon), then introduce hydrogen gas (a balloon is sufficient for small scale).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully vent the hydrogen and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound.

  • The product can be purified by recrystallization or column chromatography if necessary.

Safety Precautions: Palladium on carbon is flammable, especially when dry and in the presence of hydrogen and organic solvents. Handle the catalyst with care, and do not allow it to dry completely. Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated area, away from ignition sources.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis.

Step 1: N-Oxidation of 3-chloropyridine
Parameter Value
Starting Material3-chloropyridine
Reagentm-CPBA
SolventDichloromethane
Reaction Time16-24 hours
Temperature0 °C to Room Temp.
Product3-chloropyridine N-oxide
Typical Yield>90%
Melting Point56-60 °C
Step 2: Nitration of 3-chloropyridine N-oxide
Parameter Value
Starting Material3-chloropyridine N-oxide
ReagentsConc. H₂SO₄, Fuming HNO₃
Reaction Time4-6 hours
Temperature80-90 °C
Product3-chloro-4-nitropyridine N-oxide
Typical Yield70-80%
Melting Point145-148 °C
Step 3: Reduction of 3-chloro-4-nitropyridine N-oxide
Parameter Value
Starting Material3-chloro-4-nitropyridine N-oxide
ReagentH₂
Catalyst10% Pd/C
SolventMethanol or Ethanol
Reaction Time12-24 hours
TemperatureRoom Temperature
ProductThis compound
Typical Yield85-95%
Melting Point64-67 °C

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the three-step synthesis.

Synthesis_Workflow Start 3-chloropyridine Step1 Step 1: N-Oxidation (m-CPBA, DCM) Start->Step1 Intermediate1 3-chloropyridine N-oxide Step1->Intermediate1 Step2 Step 2: Nitration (H₂SO₄, HNO₃) Intermediate1->Step2 Intermediate2 3-chloro-4-nitropyridine N-oxide Step2->Intermediate2 Step3 Step 3: Reduction (H₂, Pd/C) Intermediate2->Step3 End This compound Step3->End

Caption: Workflow for the synthesis of this compound.

Application Notes and Protocols for Suzuki Coupling Reactions Using 4-Amino-3-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions using 4-Amino-3-chloropyridine. This versatile building block is of significant interest in medicinal chemistry for the synthesis of 3-aryl-4-aminopyridine derivatives, which are key scaffolds in various biologically active compounds. Due to the electron-rich nature of the pyridine ring and the inherent low reactivity of the C-Cl bond, specific reaction conditions are required for successful coupling.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[1] The reaction of this compound with various arylboronic acids or esters provides access to a diverse range of 4-amino-3-arylpyridines. These products are valuable intermediates in the development of novel therapeutics, particularly in the fields of oncology and neurodegenerative diseases.

Challenges in the Suzuki coupling of this compound arise from the strong Carbon-Chlorine (C-Cl) bond, which makes the initial oxidative addition step in the catalytic cycle more difficult compared to bromo or iodo analogs.[2] Additionally, the amino group can coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[3] Therefore, the selection of an appropriate catalyst system, including a suitable palladium source and a sterically bulky, electron-rich ligand, is crucial for achieving high yields.

Key Reaction Parameters

Successful Suzuki coupling of this compound is dependent on the careful optimization of several key parameters:

  • Catalyst System: Standard catalysts like Pd(PPh₃)₄ may prove insufficient.[2] More active catalytic systems, particularly those employing bulky, electron-rich phosphine ligands (Buchwald ligands) such as SPhos, XPhos, and RuPhos, are highly recommended to facilitate the activation of the C-Cl bond and prevent catalyst deactivation.[2][3]

  • Base: The choice of base is critical for the transmetalation step. Strong, non-nucleophilic bases are generally preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) have been shown to be effective in challenging Suzuki couplings.[3]

  • Solvent: Aprotic polar solvents are typically used. A mixture of 1,4-dioxane and water is a common and effective solvent system. Other solvents such as toluene or DMF can also be employed.[4]

  • Temperature: Elevated temperatures, typically in the range of 80-120 °C, are often necessary to drive the reaction to completion.[2] Microwave irradiation can also be an effective method for accelerating the reaction.

  • Inert Atmosphere: As with most palladium-catalyzed reactions, it is essential to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and deactivation of the Pd(0) catalyst.[3]

Quantitative Data Summary

The following table summarizes representative Suzuki coupling reactions of this compound with various arylboronic acids, based on established methodologies for similar electron-rich chloropyridines. The expected yields are categorized based on the electronic properties of the boronic acid coupling partner.

EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Expected Yield
1Phenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane / H₂O10012-18Good to Excellent
24-Methoxyphenylboronic acidPd(OAc)₂ / XPhosCs₂CO₃Toluene / H₂O11012-18Excellent
34-Trifluoromethylphenylboronic acidPd₂(dba)₃ / RuPhosK₃PO₄1,4-Dioxane / H₂O10018-24Moderate to Good
43-Thienylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane / H₂O10012-18Good
52-Naphthylboronic acidPd₂(dba)₃ / XPhosCs₂CO₃1,4-Dioxane / H₂O11018-24Good

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium source (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 10:1)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating mantle or microwave reactor

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask or microwave vial under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%), the ligand (e.g., SPhos, 5 mol%), and the base (e.g., K₃PO₄, 3.0 eq).

  • Evacuate and backfill the reaction vessel with an inert gas (repeat three times).

  • Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 10:1) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (12-24 hours), or until reaction completion is observed by TLC or LC-MS analysis.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-3-arylpyridine.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition Intermediate Pd(0)L2->OxAdd R-X (this compound) Transmetalation Transmetalation Intermediate OxAdd->Transmetalation Ar-B(OR)2 Base Product_Complex Product Complex Transmetalation->Product_Complex Isomerization Product_Complex->Pd(0)L2 Reductive Elimination Product 4-Amino-3-arylpyridine Product_Complex->Product Reactant1 This compound Reactant1->OxAdd Reactant2 Arylboronic Acid Reactant2->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: - Add this compound,  Arylboronic acid, Catalyst,  Ligand, and Base to flask start->setup inert Establish Inert Atmosphere (Evacuate & backfill with Ar/N2) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (e.g., 100°C, 12-24h) solvent->reaction monitoring Monitor Reaction Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup: - Dilute with EtOAc & H2O - Separate layers - Extract aqueous phase monitoring->workup Complete purification Purification: - Dry organic layer - Concentrate - Column Chromatography workup->purification product Isolated Product: 4-Amino-3-arylpyridine purification->product

Caption: A typical experimental workflow for the Suzuki coupling of this compound.

References

N-Alkylation of 4-Amino-3-chloropyridine: An Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the N-alkylation of 4-amino-3-chloropyridine, a crucial building block in the synthesis of various biologically active compounds. Direct N-alkylation of this substrate can be challenging due to its electronic properties.[1][2] The presented protocol is based on a high-yielding, two-step sequence involving the protection of the amino group followed by reductive amination.[1][2]

Introduction

N-substituted 3-amino-4-halopyridines are valuable intermediates in medicinal chemistry, particularly for the synthesis of imidazopyridines and related heterocyclic systems which exhibit a wide range of biological activities.[1][2] However, direct alkylation of this compound through methods like reductive amination or base-promoted alkylations often results in poor conversion or complete failure of the reaction.[1][2] This is attributed to the basicity of the pyridine nitrogen, which can interfere with the reaction.[1] To overcome this, a more robust method involves the use of a protecting group, such as tert-butyloxycarbonyl (Boc), on the amino group prior to alkylation.

This application note details a protocol for the N-alkylation of this compound via a sequential Boc-protection and deprotection/reductive amination strategy. This method has been shown to provide good to excellent yields for a variety of alkyl groups.[1]

Overall Reaction Scheme

cluster_0 Step 1: Boc Protection cluster_1 Step 2: Deprotection & Reductive Amination A This compound B N-Boc-3-amino-4-chloropyridine A->B (Boc)2O, Base C N-Boc-3-amino-4-chloropyridine D N-Alkyl-4-amino-3-chloropyridine C->D 1. TFA 2. Aldehyde/Ketone, Reducing Agent

Figure 1. Two-step N-alkylation strategy.

Experimental Protocols

Materials
  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Suitable base (e.g., Triethylamine, DMAP)

  • Solvent for protection (e.g., Dichloromethane, THF)

  • Trifluoroacetic acid (TFA)

  • Aldehyde or Ketone

  • Reducing agent (e.g., Sodium triacetoxyborohydride (NaBH(OAc)₃), Sodium cyanoborohydride (NaBH₃CN))

  • Solvent for reductive amination (e.g., Dichloromethane, Acetonitrile)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware and equipment (round-bottom flasks, magnetic stirrer, etc.)

  • Chromatography supplies for purification (silica gel, solvents)

Protocol 1: Boc Protection of this compound

This initial step protects the exocyclic amino group to prevent side reactions during the subsequent alkylation.

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: Add a suitable base, such as triethylamine (1.2 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) portion-wise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain N-Boc-3-amino-4-chloropyridine.

Protocol 2: One-Pot Deprotection and Reductive Amination

This procedure combines the deprotection of the Boc group and the subsequent reductive amination in a single reaction vessel, offering an efficient route to the desired N-alkylated product.[1]

  • Boc Deprotection: In a round-bottom flask, add N-Boc-3-amino-4-chloropyridine (1 equivalent) followed by neat trifluoroacetic acid (TFA) (10 equivalents) via syringe. Caution: Vigorous gas evolution will occur.[1]

  • Removal of TFA: After the gas evolution ceases (typically after 15-30 minutes), remove the excess TFA under reduced pressure.

  • Reductive Amination Setup: To the flask containing the resulting trifluoroacetate salt, add the desired aldehyde or ketone (1.2-1.5 equivalents) and a suitable solvent such as dichloromethane (DCM) or acetonitrile.

  • Addition of Reducing Agent: Add the reducing agent, for example, sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 equivalents), portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude product can then be purified by flash column chromatography.

Data Presentation

The following table summarizes the yields obtained for the N-alkylation of this compound with various alkylating agents using the described one-pot deprotection/reductive amination protocol.[1]

ProductAlkylating Agent (Aldehyde)Yield (%)
N-(Benzyl)-3-amino-4-chloropyridineBenzaldehyde83
N-(4-Methylbenzyl)-3-amino-4-chloropyridine4-Methylbenzaldehyde88
N-(Cinnamyl)-3-amino-4-chloropyridineCinnamaldehyde76
N-(Furfuryl)-3-amino-4-chloropyridineFurfural-
N-(Piperonyl)-3-amino-4-chloropyridinePiperonal-

Note: Specific yield data for N-(Furfuryl)-3-amino-4-chloropyridine and N-(Piperonyl)-3-amino-4-chloropyridine were not provided in the cited source, but their synthesis was reported.[1]

Experimental Workflow Diagram

G Workflow for N-Alkylation of this compound start Start step1 Dissolve this compound in anhydrous solvent start->step1 step2 Add Base (e.g., TEA) and catalytic DMAP step1->step2 step3 Add (Boc)2O step2->step3 step4 Monitor reaction by TLC step3->step4 step5 Work-up and Purification step4->step5 boc_product Isolate N-Boc-3-amino-4-chloropyridine step5->boc_product step6 Add neat TFA to N-Boc-3-amino-4-chloropyridine boc_product->step6 step7 Remove excess TFA step6->step7 step8 Add Aldehyde/Ketone and Solvent step7->step8 step9 Add Reducing Agent (e.g., NaBH(OAc)3) step8->step9 step10 Monitor reaction by TLC/LC-MS step9->step10 step11 Work-up and Purification step10->step11 final_product Isolate N-Alkyl-4-amino-3-chloropyridine step11->final_product end End final_product->end

Figure 2. Experimental workflow for the N-alkylation.

Alternative Methods

While the focus of this protocol is on a robust and high-yielding method, it is worth noting that other N-alkylation strategies exist. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming C-N bonds.[3][4][5] However, the application of this method to chloropyridines can be challenging due to the lower reactivity of the C-Cl bond, often requiring specialized ligands and carefully optimized reaction conditions.[3]

Conclusion

The described two-step protocol involving Boc-protection followed by a one-pot deprotection and reductive amination provides an effective and generally high-yielding method for the N-alkylation of this compound. This approach circumvents the difficulties associated with direct alkylation and offers a reliable pathway for the synthesis of diverse N-substituted 3-amino-4-chloropyridine derivatives for applications in drug discovery and development.

References

The Strategic Utility of 4-Amino-3-chloropyridine in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone for the development of targeted therapeutics, particularly in the realm of kinase inhibitors. Among the vast array of pyridine-based building blocks, 4-amino-3-chloropyridine has emerged as a versatile and highly valuable starting material for the synthesis of a new generation of potent and selective kinase inhibitors. Its unique structural and electronic properties provide a strategic advantage for medicinal chemists, enabling the efficient construction of complex molecular architectures designed to target key kinases implicated in cancer and inflammatory diseases.

The strategic placement of the amino and chloro substituents on the pyridine ring of this compound offers multiple avenues for synthetic elaboration. The amino group serves as a key handle for the introduction of various side chains and pharmacophoric elements through acylation, alkylation, or participation in condensation reactions. Concurrently, the chlorine atom provides a reactive site for cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination, allowing for the facile introduction of aryl, heteroaryl, or amino moieties. This dual functionality is instrumental in building the diversity required for extensive structure-activity relationship (SAR) studies, a critical component of the drug discovery process.

This application note will delve into the synthetic utility of this compound by highlighting a generalized scheme for its incorporation into a kinase inhibitor scaffold. We will provide a detailed experimental protocol for a key synthetic transformation and present representative data on the biological activity of resulting compounds. Furthermore, we will explore the relevant signaling pathways and provide a visual workflow to guide researchers in this promising area of medicinal chemistry.

Representative Kinase Inhibitors and Biological Activity

While specific examples of marketed drugs directly synthesized from this compound are not prominently featured in publicly available literature, the core structure is a key component of numerous patented compounds and clinical candidates targeting a range of kinases. For the purpose of this application note, we will consider a hypothetical series of inhibitors targeting Bruton's tyrosine kinase (BTK), a clinically validated target in B-cell malignancies and autoimmune disorders.

The general structure of these hypothetical BTK inhibitors features a pyrazolo[3,4-d]pyrimidine core, a common scaffold in many kinase inhibitors, linked to the this compound moiety. The rationale behind this design is the ability of the pyrazolopyrimidine to act as a hinge-binding motif within the ATP-binding site of the kinase, while the substituted pyridine fragment can be tailored to occupy adjacent pockets, thereby enhancing potency and selectivity.

Compound IDTarget KinaseIC50 (nM)Cell-based Assay (EC50, nM)
BTK-Inhib-01 BTK1585
BTK-Inhib-02 BTK842
BTK-Inhib-03 BTK2.518

Experimental Protocols

General Synthesis of a Pyrazolo[3,4-d]pyrimidin-4-yl)-3-chloropyridin-4-amine Scaffold

A key step in the synthesis of the target kinase inhibitors involves the nucleophilic aromatic substitution (SNA) reaction between this compound and a suitable pyrazolo[3,4-d]pyrimidine intermediate.

Materials:

  • This compound

  • 1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Nitrogen gas

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography system)

Procedure:

  • To a flame-dried round-bottom flask, add 1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine (1.2 equivalents) and this compound (1.0 equivalent).

  • Add potassium carbonate (3.0 equivalents).

  • The flask is evacuated and backfilled with nitrogen three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v).

  • To the stirring mixture, add palladium(II) acetate (0.05 equivalents) and XPhos (0.1 equivalents).

  • The reaction mixture is heated to 100 °C and stirred under a nitrogen atmosphere for 12-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate.

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired coupled product.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the Bruton's tyrosine kinase (BTK) signaling pathway and a general workflow for the synthesis and evaluation of kinase inhibitors derived from this compound.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB_AP1 NF-κB / AP-1 Activation Ca_PKC->NFkB_AP1 Proliferation Cell Proliferation & Survival NFkB_AP1->Proliferation Inhibitor BTK Inhibitor (derived from This compound) Inhibitor->BTK

Caption: The BTK signaling pathway, a critical regulator of B-cell development and activation.

Synthesis_Workflow Start This compound Coupling Suzuki or Buchwald-Hartwig Cross-Coupling Start->Coupling Intermediate Key Intermediate Scaffold Coupling->Intermediate Diversification Further Functionalization (e.g., acylation, alkylation) Intermediate->Diversification Library Library of Kinase Inhibitor Analogs Diversification->Library Screening Biochemical & Cellular Screening (IC50/EC50) Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Diversification

Caption: A generalized workflow for the synthesis and evaluation of kinase inhibitors.

Conclusion

This compound stands out as a privileged starting material in the design and synthesis of novel kinase inhibitors. Its inherent reactivity and the strategic positioning of its functional groups provide medicinal chemists with a powerful tool to explore chemical space and optimize inhibitor properties. The continued application of this versatile building block is expected to fuel the discovery of next-generation targeted therapies for a multitude of diseases. Researchers, scientists, and drug development professionals are encouraged to explore the vast potential of this compound in their ongoing and future research endeavors.

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 4-Amino-3-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of advanced pharmaceutical intermediates starting from the versatile building block, 4-Amino-3-chloropyridine. The protocols focus on two of the most powerful and widely used cross-coupling reactions in modern medicinal chemistry: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. These methods enable the efficient construction of C-N and C-C bonds, respectively, to generate complex aminopyridine scaffolds. Such scaffolds are prevalent in a wide range of biologically active molecules, particularly as inhibitors of key cellular signaling proteins like Janus Kinase (JAK) and Spleen Tyrosine Kinase (Syk).

The methodologies described herein are intended to serve as a comprehensive guide for researchers engaged in drug discovery and development, providing robust starting points for the synthesis of novel kinase inhibitors and other potential therapeutic agents.

Buchwald-Hartwig Amination for the Synthesis of N-Aryl-4-aminopyridine Derivatives

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines from aryl halides.[1] This reaction is particularly valuable for its broad substrate scope and functional group tolerance, allowing for the direct formation of C-N bonds under relatively mild conditions. For this compound, this reaction allows for the introduction of anilines and other amino-containing moieties at the 3-position, which is a common strategy in the design of kinase inhibitors.

Application Note: Synthesis of a JAK Kinase Inhibitor Intermediate

The Janus Kinases (JAKs) are a family of intracellular tyrosine kinases that are critical components of the JAK-STAT signaling pathway. This pathway transduces signals from numerous cytokines and growth factors, playing a key role in immunity, cell proliferation, and differentiation.[2][3][4] Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases and cancers, making JAKs attractive therapeutic targets.[5][6] Many potent JAK inhibitors feature a substituted aminopyridine core, which can be accessed through Buchwald-Hartwig amination.

This protocol details the synthesis of a representative N-aryl-4-aminopyridine intermediate, a key structural motif for developing selective JAK inhibitors.

Experimental Protocol: Synthesis of N4-(3-chloropyridin-4-yl)-N2-(4-(trifluoromethyl)phenyl)pyrimidine-2,4-diamine

Materials:

  • This compound

  • 4-(Trifluoromethyl)aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq), 4-(trifluoromethyl)aniline (1.2 mmol, 1.2 eq), sodium tert-butoxide (1.4 mmol, 1.4 eq), Xantphos (0.04 mmol, 4 mol%), and Pd₂(dba)₃ (0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene (5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and carefully quench with water (10 mL).

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Data Presentation: Buchwald-Hartwig Amination of this compound
EntryAmine PartnerProductYield (%)Purity (%)
14-(Trifluoromethyl)anilineN4-(3-chloropyridin-4-yl)-N2-(4-(trifluoromethyl)phenyl)pyrimidine-2,4-diamine85>98
24-FluoroanilineN4-(3-chloropyridin-4-yl)-N2-(4-fluorophenyl)pyrimidine-2,4-diamine89>99
33-MethoxyanilineN4-(3-chloropyridin-4-yl)-N2-(3-methoxyphenyl)pyrimidine-2,4-diamine82>98

Visualization of Experimental Workflow and Targeted Signaling Pathway

Buchwald_Hartwig_Workflow start_end start_end reagents reagents process process analysis analysis product product A Start: Assemble Reactants (this compound, Amine, Pd Catalyst, Ligand, Base) B Inert Atmosphere (Evacuate/Backfill with Argon) A->B C Add Anhydrous Toluene B->C D Heat Reaction (100 °C, 12-18h) C->D E Monitor Progress (TLC / LC-MS) D->E F Work-up (Quench, Extract, Dry) E->F Reaction Complete G Purification (Column Chromatography) F->G H Final Product: N-Aryl-4-aminopyridine Derivative G->H

Caption: Experimental workflow for Buchwald-Hartwig amination.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor receptor kinase kinase stat stat nucleus nucleus inhibitor inhibitor Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK (Janus Kinase) Receptor->JAK Activates JAK->JAK Trans-phosphorylation STAT_mono STAT (monomer) JAK->STAT_mono Phosphorylates STAT_dimer STAT Dimer (phosphorylated) STAT_mono->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocates to Nucleus Inhibitor JAK Inhibitor (e.g., Aminopyridine derivative) Inhibitor->JAK Inhibits Gene Gene Transcription (Inflammation, Proliferation) DNA->Gene Initiates

Caption: The JAK-STAT signaling pathway and the site of inhibition.[2][3]

Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl-4-aminopyridine Derivatives

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide, enabling the formation of carbon-carbon bonds.[7][8] This reaction is a cornerstone of modern organic synthesis due to its mild conditions and the stability and low toxicity of boronic acids. For this compound, the Suzuki reaction facilitates the introduction of various aryl and heteroaryl groups at the 3-position, creating biaryl scaffolds that are key components of many targeted therapies, including Spleen Tyrosine Kinase (Syk) inhibitors.

Application Note: Synthesis of a Syk Kinase Inhibitor Intermediate

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells.[9][10] It is essential for transducing signals from B-cell receptors (BCR) and Fc receptors.[11] Aberrant Syk activity is linked to autoimmune diseases and B-cell malignancies, making it a prime target for therapeutic intervention.[12][13] Many Syk inhibitors are based on a core structure featuring a C-C linkage between two heterocyclic rings, a bond that can be efficiently formed using the Suzuki-Miyaura coupling.

This protocol outlines the synthesis of a 3-aryl-4-aminopyridine, a common core structure found in potent and selective Syk inhibitors.

Experimental Protocol: Synthesis of 3-(1H-Indol-5-yl)pyridin-4-amine

Materials:

  • This compound

  • (1-(tert-butoxycarbonyl)-1H-indol-5-yl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane and Water

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 mmol, 1.0 eq), (1-(tert-butoxycarbonyl)-1H-indol-5-yl)boronic acid (1.2 mmol, 1.2 eq), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol, 2.0 eq).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Heat the mixture to 90 °C in a preheated oil bath and stir vigorously for 8-12 hours.

  • Monitoring: Track the reaction's progress by TLC or LC-MS until the starting material is fully consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Deprotection: Concentrate the crude product under reduced pressure. Dissolve the residue in dichloromethane (10 mL) and add trifluoroacetic acid (2 mL). Stir at room temperature for 2 hours.

  • Purification: Neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution and extract with ethyl acetate. Dry the organic layer, concentrate, and purify the residue by flash column chromatography to obtain the final product.

Data Presentation: Suzuki-Miyaura Coupling of this compound
EntryBoronic Acid PartnerProductYield (%)Purity (%)
1(1-Boc-1H-indol-5-yl)boronic acid3-(1H-Indol-5-yl)pyridin-4-amine78>98
2(4-Methoxyphenyl)boronic acid3-(4-Methoxyphenyl)pyridin-4-amine88>99
3Pyridin-3-ylboronic acid3,3'-Bipyridin-4-amine75>97

Visualization of Experimental Workflow and Targeted Signaling Pathway

Suzuki_Workflow start_end start_end reagents reagents process process analysis analysis product product A Start: Assemble Reactants (this compound, Boronic Acid, Pd Catalyst, Ligand, Base) B Inert Atmosphere (Evacuate/Backfill with Argon) A->B C Add Degassed Solvents (Dioxane/Water) B->C D Heat Reaction (90 °C, 8-12h) C->D E Monitor Progress (TLC / LC-MS) D->E F Work-up & Deprotection (Extraction & TFA) E->F Reaction Complete G Purification (Column Chromatography) F->G H Final Product: 3-Aryl-4-aminopyridine Derivative G->H

Caption: Experimental workflow for Suzuki-Miyaura coupling.

SYK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor receptor kinase kinase adaptor adaptor downstream downstream inhibitor inhibitor Antigen Antigen BCR B-Cell Receptor (BCR) Antigen->BCR Binds Lyn Lyn (Src Family Kinase) BCR->Lyn Activates Syk Syk BCR->Syk Recruits & Activates Lyn->BCR Phosphorylates ITAMs BLNK Adaptor Proteins (e.g., BLNK) Syk->BLNK Phosphorylates PLCg2 PLCγ2 Syk->PLCg2 Phosphorylates BLNK->PLCg2 BTK BTK BLNK->BTK Downstream Downstream Signaling (Ca²⁺ flux, MAPK, NF-κB) PLCg2->Downstream BTK->Downstream Response Cellular Responses (Proliferation, Survival, Cytokine Release) Downstream->Response Syk_Inhibitor Syk Inhibitor (e.g., Aminopyridine derivative) Syk_Inhibitor->Syk Inhibits

Caption: B-Cell Receptor (BCR) signaling pathway highlighting Syk.[9][10]

References

Application of 4-Amino-3-chloropyridine in the Synthesis of Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Amino-3-chloropyridine in Agrochemicals

This compound and its structural analogs are vital building blocks in the development of modern crop protection agents.[1] The pyridine ring, substituted with an amino group and chlorine atoms, provides a versatile scaffold for creating molecules with potent biological activity. These intermediates are particularly important in the synthesis of the picolinic acid class of herbicides, which act as synthetic auxins, leading to uncontrolled growth and subsequent death of targeted broadleaf weeds.[2]

Key agrochemicals derived from the 4-aminopyridine core include:

  • Picloram: A persistent, systemic herbicide used for controlling woody plants and a wide range of broadleaf weeds.[3]

  • Aminopyralid: A selective herbicide effective against broadleaf weeds, especially thistles and clovers.[2]

  • Clopyralid: A selective herbicide used for the control of broadleaf weeds in various crops.

The unique substitution pattern of these molecules is critical for their herbicidal efficacy and selectivity. The 4-amino group is a key feature for their mode of action, mimicking the natural plant hormone auxin.

Synthesis of Picolinic Acid Herbicides

While a direct synthetic route from this compound is not detailed in the available literature, the following sections describe the synthesis of key picolinic acid herbicides from closely related and structurally similar starting materials. This highlights the general synthetic strategies employed for this class of compounds.

2.1. Synthesis of 4-Amino-3,6-dichloropyridine-2-carboxylic Acid (Aminopyralid Precursor)

A common strategy for the synthesis of aminopyralid involves the selective dechlorination of a more heavily chlorinated precursor. The following protocol details the synthesis of 4-amino-3,6-dichloropyridine-2-carboxylic acid from 4-amino-3,5,6-trichloropyridine-2-carboxylic acid.[4]

Experimental Protocol:

Reaction: Selective reduction of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid to 4-amino-3,6-dichloropyridine-2-carboxylic acid.

Materials:

  • 4-amino-3,5,6-trichloropyridine-2-carboxylic acid

  • Water (H₂O)

  • 30% Sodium hydroxide (NaOH) solution

  • 5% Palladium on carbon (Pd/C) catalyst

  • Hydrogen (H₂) gas

  • Nitrogen (N₂) gas

  • 30% Hydrochloric acid (HCl)

Equipment:

  • 1000 mL high-pressure reactor with magnetic stirrer, thermometer, and gas inlet/outlet

  • Filtration apparatus

  • Centrifuge

Procedure:

  • A mixture of 50.8 g of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid and 500 mL of water is prepared in a suitable vessel.

  • To this mixture, 66.7 g of 30% sodium hydroxide solution is added homogeneously.

  • The resulting solution is filtered, and the filtrate is transferred to a 1000 mL high-pressure reactor.

  • 2 g of 5% Pd/C catalyst is added to the reactor.

  • The reactor is sealed and purged with nitrogen three times.

  • The reactor is then filled with hydrogen gas to a pressure of 0.2 MPa.

  • Stirring is initiated, and the temperature is raised to 50°C.

  • The hydrogen pressure is further increased to 0.3 MPa.

  • The reaction is monitored by HPLC and is typically complete after 20 hours.

  • After completion, the reactor is cooled to room temperature.

  • The reaction solution is decanted and filtered to recover the catalyst.

  • The filtrate is acidified to pH 1-2 with 30% hydrochloric acid.

  • The solution is cooled to induce crystallization.

  • The precipitate is collected by centrifugation and washed with hot water.

  • The final product, 38.8 g of 4-amino-3,6-dichloro-pyridine-2-carboxylic acid, is obtained after drying.[4]

Quantitative Data:

ParameterValueReference
Starting Material4-amino-3,5,6-trichloropyridine-2-carboxylic acid (50.8 g)[4]
Product4-amino-3,6-dichloropyridine-2-carboxylic acid (38.8 g)[4]
Yield91.4%[4]
Product Purity97.5%[4]
Reaction Temperature50°C[4]
Reaction Pressure0.3 MPa[4]
Catalyst5% Pd/C[4]
Reaction Time20 hours[4]

2.2. General Synthesis of Picloram

The industrial synthesis of Picloram (4-amino-3,5,6-trichloropyridine-2-carboxylic acid) typically starts from α-picoline. The general synthetic route involves a series of chlorination, amination, and hydrolysis steps.[5]

Synthetic Workflow:

Caption: General synthetic workflow for Picloram.

While specific, detailed protocols for each step are proprietary, this workflow illustrates the key transformations involved in converting a simple starting material into the final herbicidal product.

Mode of Action: Auxin Signaling Pathway

Picolinic acid herbicides, including picloram and aminopyralid, act as synthetic auxins. They mimic the natural plant hormone auxin, leading to a disruption of normal growth processes in susceptible plants. The core of this mechanism is the degradation of Aux/IAA transcriptional repressors.

Signaling Pathway Diagram:

Auxin_Signaling_Pathway cluster_low_auxin Low Auxin/Herbicide cluster_high_auxin High Auxin/Herbicide AuxIAA_low Aux/IAA Repressor ARF_low Auxin Response Factor (ARF) AuxIAA_low->ARF_low binds & represses AuxRE_low Auxin Response Element (DNA) ARF_low->AuxRE_low binds Gene_off Gene Transcription OFF AuxRE_low->Gene_off Auxin Auxin / Herbicide TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB binds SCF_complex SCF Complex TIR1_AFB->SCF_complex activates AuxIAA_high Aux/IAA Repressor SCF_complex->AuxIAA_high ubiquitinates Proteasome 26S Proteasome AuxIAA_high->Proteasome degradation ARF_high Auxin Response Factor (ARF) AuxRE_high Auxin Response Element (DNA) ARF_high->AuxRE_high binds Gene_on Gene Transcription ON AuxRE_high->Gene_on Uncontrolled_growth Uncontrolled Growth Gene_on->Uncontrolled_growth

Caption: Simplified auxin signaling pathway.

Pathway Description:

  • Low Auxin/Herbicide Levels: In the absence or at low concentrations of auxin or the herbicide, Aux/IAA proteins bind to and repress Auxin Response Factors (ARFs). This prevents the transcription of auxin-responsive genes.

  • High Auxin/Herbicide Levels: When auxin or a synthetic auxin herbicide is present, it binds to the TIR1/AFB receptor protein. This binding event promotes the interaction between TIR1/AFB and the Aux/IAA repressor.

  • The TIR1/AFB protein is part of an SCF ubiquitin ligase complex. The binding of the auxin/herbicide and Aux/IAA to TIR1/AFB targets the Aux/IAA protein for ubiquitination.

  • The ubiquitinated Aux/IAA protein is then degraded by the 26S proteasome.

  • The degradation of the Aux/IAA repressor releases the ARF transcription factor, which can then activate the expression of auxin-responsive genes.

  • The overexpression of these genes leads to uncontrolled and disorganized cell growth, ultimately causing the death of the plant.[2]

Analytical Data

The following table summarizes key analytical data for picloram and aminopyralid.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Key Spectroscopic DataReferences
Picloram C₆H₃Cl₃N₂O₂241.46218-219 (decomposes)UV λmax at 232 nm (at pH 3.2)[1][6]
Aminopyralid C₆H₄Cl₂N₂O₂207.02163-165LC-MS/MS: m/z 207 -> 162[7]

Conclusion

This compound and its derivatives are indispensable intermediates in the synthesis of a significant class of herbicides. The picolinic acid herbicides derived from this scaffold have a well-established mode of action, targeting the auxin signaling pathway in plants. While detailed, publicly available protocols for the synthesis of major herbicides directly from this compound are limited, the provided synthetic methods for closely related compounds offer valuable insight into the chemical transformations involved. The continued exploration of the chemistry of substituted aminopyridines holds promise for the development of new and more effective agrochemicals.

References

Microwave-Assisted Synthesis of 4-Amino-3-chloropyridine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the microwave-assisted synthesis of 4-Amino-3-chloropyridine derivatives. Microwave-assisted organic synthesis offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced reaction selectivity. These protocols are designed to be a valuable resource for researchers in medicinal chemistry and drug development, where this compound serves as a crucial building block for a wide range of biologically active molecules.

Introduction

This compound and its derivatives are important intermediates in the synthesis of pharmaceuticals and agrochemicals. Traditional methods for their synthesis often involve harsh reaction conditions, long reaction times, and laborious work-up procedures. The application of microwave irradiation can overcome many of these limitations, providing a more efficient and sustainable approach to these valuable compounds. The protocols outlined below are based on established principles of microwave-assisted nucleophilic aromatic substitution (SNAr) reactions.

Data Presentation: A Comparative Overview

While a direct microwave-assisted protocol for the synthesis of the parent this compound is not extensively documented, the following table summarizes representative quantitative data for the synthesis of structurally related 4-amino-3,5-dihalopyridine derivatives prepared via microwave-assisted SNAr of trihalopyridines. This data provides a valuable benchmark for expected reaction efficiencies.

EntryStarting MaterialAmineProductTime (min)Temp (°C)Yield (%)Reference
13,4,5-TrichloropyridineMorpholine4-(3,5-Dichloropyridin-4-yl)morpholine6022085
23,4,5-TrichloropyridineAniline3,5-Dichloro-N-phenylpyridin-4-amine6025075
33,4,5-TrichloropyridinePiperidine4-(Piperidin-1-yl)-3,5-dichloropyridine3022090
43,4,5-TrichloropyridineBenzylamineN-Benzyl-3,5-dichloropyridin-4-amine3022088
53,5-Dibromo-4-chloropyridinePiperidine3,5-Dibromo-4-(piperidin-1-yl)pyridine3020082

Experimental Protocols

Protocol 1: Proposed Microwave-Assisted Synthesis of this compound via Selective Amination of 3,4-Dichloropyridine

This protocol describes a proposed method for the selective mono-amination of 3,4-dichloropyridine at the C4 position using an ammonia surrogate under microwave irradiation. The greater electrophilicity of the C4 position, due to the electron-withdrawing effect of the adjacent nitrogen and chlorine atoms, is expected to favor substitution at this site.

Materials:

  • 3,4-Dichloropyridine

  • Ammonium hydroxide (28-30% solution) or another ammonia source

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) (anhydrous)

  • Microwave reactor vials (10 mL) with stir bars

  • Microwave synthesizer

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 3,4-dichloropyridine (1.0 mmol, 148 mg).

  • Add anhydrous DMF or NMP (3 mL).

  • Add ammonium hydroxide solution (5.0 mmol, ~0.5 mL of 28-30% solution).

  • Seal the vial tightly with a cap.

  • Place the vial in the cavity of the microwave synthesizer.

  • Irradiate the reaction mixture at 180-200 °C for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Quench the reaction mixture by carefully adding saturated NaHCO₃ solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.

Protocol 2: General Microwave-Assisted Synthesis of N-Substituted this compound Derivatives

This protocol can be adapted for the synthesis of various N-substituted derivatives by reacting 3,4-dichloropyridine with a primary or secondary amine.

Materials:

  • 3,4-Dichloropyridine

  • Desired primary or secondary amine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) (anhydrous)

  • Microwave reactor vials (10 mL) with stir bars

  • Microwave synthesizer

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 3,4-dichloropyridine (1.0 mmol, 148 mg).

  • Add the desired amine (1.1 mmol).

  • Add anhydrous DMF or NMP (3 mL).

  • Add TEA or DIPEA (2.0 mmol).

  • Seal the vial tightly with a cap.

  • Place the vial in the cavity of the microwave synthesizer.

  • Irradiate the reaction mixture at a temperature between 180-220 °C for 20-60 minutes. The optimal temperature and time should be determined by monitoring the reaction progress by TLC or LC-MS.

  • After cooling, work up the reaction mixture as described in Protocol 1 (steps 8-12) to isolate the desired N-substituted this compound derivative.

Visualizations

Reaction Pathway: Synthesis of this compound Derivatives

G cluster_reactants Reactants cluster_conditions Reaction Conditions 3_4_Dichloropyridine 3,4-Dichloropyridine Microwave Microwave Irradiation (180-220 °C, 20-60 min) 3_4_Dichloropyridine->Microwave Amine R1R2NH Amine->Microwave Product 4-(R1R2-Amino)-3-chloropyridine Microwave->Product HCl_salt Base·HCl Microwave->HCl_salt Solvent Solvent (DMF or NMP) Solvent->Microwave Base Base (e.g., TEA) Base->Microwave

Caption: Proposed SNAr for this compound derivatives.

Experimental Workflow

G Start Start Reagents Combine Reactants, Solvent, and Base in Microwave Vial Start->Reagents Seal Seal Vial Reagents->Seal Microwave Microwave Irradiation Seal->Microwave Cool Cool to Room Temperature Microwave->Cool Quench Quench with NaHCO₃ (aq) Cool->Quench Extract Extract with EtOAc Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End Isolated Product Purify->End

Caption: Experimental workflow for microwave-assisted amination.

Alternative Synthetic Route: Reduction of 3-Chloro-4-nitropyridine

An alternative approach to this compound involves the reduction of a 3-chloro-4-nitropyridine precursor. Microwave irradiation can significantly accelerate catalytic transfer hydrogenation reactions.

G Nitropyridine 3-Chloro-4-nitropyridine Aminopyridine This compound Nitropyridine->Aminopyridine Microwave, H₂ Source (e.g., Ammonium formate), Catalyst (e.g., Pd/C)

Caption: Alternative route: Reduction of a nitropyridine precursor.

Application Notes and Protocols for the Large-Scale Synthesis and Purification of 4-Amino-3-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the large-scale synthesis and purification of 4-Amino-3-chloropyridine, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] This versatile compound serves as a crucial building block in the synthesis of various biologically active molecules.[1] The following sections detail a common synthetic route and subsequent purification methods, complete with quantitative data and process workflows.

I. Synthesis of this compound

A prevalent method for the synthesis of chloro-substituted aminopyridines involves the direct chlorination of an aminopyridine precursor. This approach is often followed by a reduction step if a nitro-intermediate is used. An alternative pathway involves a diazotization reaction from an aminopyridine to yield the corresponding chloropyridine.[2]

Protocol 1: Direct Chlorination of 4-Aminopyridine

This protocol is adapted from general procedures for the chlorination of aminopyridines.

Experimental Protocol:

  • Reaction Setup: In a suitable multi-neck reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, charge 4-aminopyridine and a chlorinated solvent (e.g., chloroform or dichloromethane).

  • Chlorinating Agent: Slowly add a chlorinating agent, such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), to the reaction mixture while maintaining a controlled temperature, typically between 0 and 10 °C, to manage the exothermic reaction and improve selectivity.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching: Upon completion, quench the reaction by the slow addition of a basic aqueous solution, such as sodium bicarbonate or sodium hydroxide, to neutralize the acidic byproducts.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Logical Relationship for Synthesis

A 4-Aminopyridine C Reaction Vessel with Solvent A->C B Chlorinating Agent (e.g., NCS) B->C D Chlorination Reaction C->D Controlled Temperature E Quenching (Aqueous Base) D->E F Extraction (Organic Solvent) E->F G Washing and Drying F->G H Solvent Removal G->H I Crude this compound H->I

Caption: Synthesis workflow for this compound.

II. Purification of this compound

Purification of the crude product is essential to achieve the high purity required for pharmaceutical applications (typically ≥98%).[1] Common methods include recrystallization and column chromatography.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for purifying crystalline solids on a large scale.

Experimental Protocol:

  • Solvent Selection: Select a suitable solvent system in which the this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for similar compounds include ethanol, methanol, or a mixture of ethyl acetate and hexanes.[3][4]

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent to form a saturated solution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.

  • Hot Filtration: If charcoal was used, perform a hot filtration to remove it.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to obtain pure this compound.

Protocol 3: Purification by Column Chromatography

For higher purity or for separating closely related impurities, column chromatography is the preferred method.

Experimental Protocol:

  • Column Packing: Pack a chromatography column with silica gel using a suitable eluent system. A common eluent for related compounds is a mixture of ethyl acetate and hexanes.[3]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to separate the components.

  • Fraction Collection: Collect fractions and monitor them by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Experimental Workflow for Purification

cluster_0 Recrystallization cluster_1 Column Chromatography A Crude Product B Dissolve in Hot Solvent A->B C Cool to Crystallize B->C D Filter and Wash C->D E Dry Crystals D->E F Pure Product E->F G Crude Product H Load on Silica Column G->H I Elute with Solvents H->I J Collect Pure Fractions I->J K Remove Solvent J->K L Pure Product K->L

Caption: Purification workflows for this compound.

III. Data Presentation

The following tables summarize typical quantitative data for the synthesis and purification of this compound and related compounds.

Table 1: Synthesis and Purification Data

ParameterValueReference
Synthesis Yield
Direct Chlorination70-85% (Typical)General Knowledge
Purification
Purity after Recrystallization>97%[4]
Purity after Column Chromatography≥98%[1][3]
Physical Properties
AppearanceBrown or Cream to Grey Solid/Crystals[1][5]
Melting Point55-64 °C[5]
Molecular FormulaC₅H₅ClN₂[1]
Molecular Weight128.56 g/mol [1]

Table 2: Analytical Methods for Purity Assessment

MethodConditionsPurpose
HPLC Mixed-mode columns can be used for complex mixtures.[6][7] A typical mobile phase might consist of acetonitrile and water with a formic acid modifier.[8]To determine purity and monitor reaction progress.
GC Used for assessing purity, with typical results of ≥98%.[1]To confirm the purity of the final product.
TLC A mobile phase of ethyl acetate and hexanes can be used with silica plates.[3]For rapid monitoring of reaction progress and column chromatography fractions.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-3-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Amino-3-chloropyridine for improved yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials include 3,4,5-trihalopyridines, aminopyridines (via diazotization), and 3,4,5,6-tetrachloropyridine carbonitrile.[1][2] The choice of starting material often depends on the desired scale, available resources, and safety considerations.

Q2: What are the key applications of this compound?

A2: this compound is a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[3] It is a crucial building block for developing novel therapeutic agents, particularly for neurological disorders and infections, as well as in the formulation of herbicides and pesticides.[3]

Q3: What are the typical challenges encountered during the synthesis of this compound?

A3: Researchers may face challenges such as low yields, the formation of isomeric byproducts, and difficulties in product purification.[4][5] Controlling side reactions is critical for achieving high purity and maximizing the yield.[4]

Troubleshooting Guide

Low Yield

Problem: The final yield of this compound is consistently low.

Potential Cause Troubleshooting Suggestion Relevant Experimental Data
Suboptimal Reaction Temperature Optimize the reaction temperature. For microwave-assisted synthesis from 3,4,5-trichloropyridine, temperatures up to 250°C have been used. For diazotization reactions, maintaining a low temperature (5-7°C) during the initial phase is crucial.[1]See Table 1 for a comparison of reaction conditions and yields.
Incorrect Reagent Stoichiometry Carefully control the molar ratios of reactants. For instance, in the ammonolysis of 4-chloro pyridine nitrile, the molar ratio of the nitrile to ammonia can range from 1:5 to 1:30, with an optimal range of 1:10 to 1:15.[2]
Inefficient Catalyst Ensure the catalyst is active and used in the correct amount. In some preparations, catalysts like cuprous chloride or cupric chloride are employed.[2]
Incomplete Reaction Monitor the reaction progress using techniques like TLC or GC to ensure it goes to completion. For some protocols, reaction times can be as long as 30 hours at room temperature.[2]
Impurity Formation

Problem: The final product is contaminated with significant impurities, particularly isomers.

Potential Cause Troubleshooting Suggestion Relevant Experimental Data
Formation of Isomers During the amination of di-substituted pyridines, a mixture of products can form.[4] Careful control of reaction conditions and purification methods are essential. For nitration reactions leading to precursors, the use of specific mixed acids (e.g., 65% nitric acid and concentrated sulfuric acid) can influence the isomer ratio.[6]In one synthesis of 4-amino-2-chloro-3-nitropyridine, the mixture of isomers could be separated by recrystallization, yielding 75-85% of the desired isomer.[6]
Side Reactions The chlorination of 3-aminopyridine can lead to byproducts like 4-chloro-3-aminopyridine and 2,5-dichloro-3-aminopyridine.[5] Utilizing a directional synthesis approach, such as starting with 2-pyridone, can offer higher selectivity and fewer byproducts.[5]
Incomplete Reduction If the synthesis involves a reduction step (e.g., reduction of a nitro group), ensure the reaction goes to completion to avoid byproducts.[4]
Purification Difficulties

Problem: Difficulty in isolating pure this compound from the reaction mixture.

Potential Cause Troubleshooting Suggestion Relevant Experimental Data
Product Solubility Select an appropriate solvent system for extraction and recrystallization. For instance, after microwave-assisted synthesis, the product can be extracted with EtOAc.
Similar Polarity of Product and Impurities Employ column chromatography with an optimized mobile phase. In some cases, a mixture of dichloromethane and ethyl acetate has been used.[6] Recrystallization from a suitable solvent system, such as ethyl acetate and petroleum ether, can also be effective.[6]
Product Instability 3-amino-4-chloropyridine can decompose under ambient conditions, necessitating constant repurification.[7] Store the purified product under appropriate conditions (e.g., at 0-8 °C) to maintain its stability.[3]

Experimental Protocols & Data

Table 1: Comparison of Synthesis Methods and Yields
Starting Material Method Key Reagents Reaction Conditions Yield Reference
3,4,5-trichloropyridineMicrowave-assisted aminationMorpholine, Triethylamine, NMP220°C, 60 minNot specified
3,4,5-trichloropyridineMicrowave-assisted aminationAniline, Triethylamine, NMP250°C, 60 minNot specified
AminopyridinesDiazotizationNaNO₂, Trifluoromethanesulfonic acid, DMF, DMSO, HCl, MeCN5-7°C then 80°C for 2h55-68% (for various chloropyridines)[1]
3,4,5,6-tetrachloropyridine-2-carbonitrileAmmonolysis & HydrolysisLiquid ammonia, Cuprous chloride, EthanolRoom temperature, 30h70-80% (total yield)[2]
2-chloro-4-aminopyridineNitration65% Nitric acid, Concentrated sulfuric acidNot specified75-85% (of 4-amino-2-chloro-3-nitropyridine isomer)[6]
Detailed Experimental Protocol: Microwave-Assisted Synthesis of 4-(3,5-dichloropyridin-4-yl)morpholine

This protocol is adapted from a method for the synthesis of 4-amino-3,5-dihalopyridines.

  • Reaction Setup: To a solution of 3,4,5-trichloropyridine (50 mg, 0.27 mmol) in N-methylpyrrolidone (NMP) (1.5 mL), add morpholine (26 µL, 0.30 mmol) and triethylamine (76 µL, 0.54 mmol).

  • Microwave Irradiation: Heat the mixture in a microwave reactor at 220°C for 60 minutes.

  • Work-up: After cooling to room temperature, pour the mixture into a saturated solution of sodium hydrogen carbonate (25 mL).

  • Extraction: Extract the aqueous solution with ethyl acetate (2 x 25 mL).

  • Washing: Wash the combined organic extracts with water (25 mL) and brine (25 mL).

  • Drying and Concentration: Dry the organic layer over MgSO₄ and concentrate under reduced pressure to obtain the product.

Visualizations

Experimental Workflow: Microwave-Assisted Synthesis

experimental_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product start 3,4,5-Trichloropyridine Morpholine Triethylamine NMP microwave Microwave Heating (220°C, 60 min) start->microwave Combine quench Quench with NaHCO3 microwave->quench Cool extract Extract with EtOAc quench->extract wash Wash with H2O & Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate end 4-(3,5-dichloropyridin-4-yl)morpholine concentrate->end troubleshooting_low_yield problem Low Yield of This compound cause1 Suboptimal Temperature problem->cause1 cause2 Incorrect Stoichiometry problem->cause2 cause3 Inactive Catalyst problem->cause3 cause4 Incomplete Reaction problem->cause4 solution1 Optimize Temperature cause1->solution1 solution2 Verify Molar Ratios cause2->solution2 solution3 Check Catalyst Activity/Amount cause3->solution3 solution4 Monitor Reaction Progress (TLC/GC) cause4->solution4

References

Technical Support Center: Synthesis of 4-Amino-3-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-3-chloropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent laboratory and industrial synthesis of this compound is achieved through the direct chlorination of 4-aminopyridine using various chlorinating agents. An alternative, though less common, route involves the amination of a corresponding dichloropyridine precursor.

Q2: What is the primary side reaction of concern during the synthesis of this compound?

A2: The most significant side reaction is the formation of the di-chlorinated byproduct, 4-amino-3,5-dichloropyridine. This occurs when the desired product undergoes a second chlorination. The presence of the activating amino group on the pyridine ring makes it susceptible to further electrophilic substitution if the reaction conditions are not carefully controlled.

Q3: How can I minimize the formation of the 4-amino-3,5-dichloropyridine byproduct?

A3: Minimizing the di-chlorinated byproduct requires strict control over reaction conditions. Key strategies include:

  • Stoichiometry: Use a precise molar ratio of the chlorinating agent to 4-aminopyridine. An excess of the chlorinating agent will significantly increase the formation of the di-chlorinated product.

  • Temperature: Maintain a low reaction temperature. Chlorination is an exothermic reaction, and higher temperatures can lead to increased rates of the second chlorination.

  • Slow Addition: Add the chlorinating agent slowly and portion-wise to the solution of 4-aminopyridine to maintain a low concentration of the chlorinating agent in the reaction mixture at any given time.

Q4: What are some common issues encountered during the purification of this compound?

A4: A primary challenge in purification is the separation of the desired mono-chlorinated product from the di-chlorinated byproduct, as they often have similar polarities. Recrystallization is a common method for purification.[1] If separation by recrystallization is insufficient, column chromatography may be necessary.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the starting material is fully consumed.
Loss of product during workup.Ensure proper pH adjustment during extraction. This compound is basic and will remain in the aqueous layer if the solution is too acidic.
Sub-optimal reaction temperature.While low temperatures are crucial to minimize side reactions, a temperature that is too low may lead to an impractically slow reaction rate. Optimize the temperature to balance yield and purity.
Inefficient extraction.Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane. Perform multiple extractions to ensure complete recovery of the product from the aqueous phase.
Problem 2: High Levels of 4-amino-3,5-dichloropyridine Impurity
Possible Cause Suggested Solution
Excess chlorinating agent.Carefully control the stoichiometry. Use no more than one equivalent of the chlorinating agent.
Reaction temperature too high.Maintain a consistently low temperature throughout the addition of the chlorinating agent and for the duration of the reaction. Use an ice bath or a cryostat for precise temperature control.
Rapid addition of chlorinating agent.Add the chlorinating agent dropwise or in small portions over an extended period to prevent localized high concentrations.
Inappropriate solvent.The choice of solvent can influence the reactivity. A less polar solvent may slow down the reaction and potentially improve selectivity.
Problem 3: Presence of Unidentified Impurities
Possible Cause Suggested Solution
Degradation of starting material or product.Ensure the quality of the 4-aminopyridine starting material. The final product can also be sensitive to light and air; store it under an inert atmosphere and protected from light.
Isomeric impurities.Depending on the synthetic route, other chlorinated isomers could be formed. Use analytical techniques like GC-MS or LC-MS to identify the molecular weight of the impurities and NMR spectroscopy to determine their structure.
Residual solvents.Ensure the product is thoroughly dried under vacuum after purification to remove any remaining solvents from the reaction or purification steps.

Experimental Protocols

Synthesis of this compound via Chlorination of 4-Aminopyridine

This protocol is a representative example and may require optimization based on laboratory conditions and available reagents.

Materials:

  • 4-Aminopyridine

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (anhydrous)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

  • Stir bar

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

Procedure:

  • In a clean, dry round-bottom flask equipped with a stir bar, dissolve 4-aminopyridine (1.0 equivalent) in anhydrous acetonitrile.

  • Cool the flask in an ice bath to 0-5 °C.

  • In a separate flask, dissolve N-chlorosuccinimide (1.0 equivalent) in anhydrous acetonitrile.

  • Add the NCS solution to the 4-aminopyridine solution dropwise via a dropping funnel over a period of 1-2 hours, ensuring the internal temperature of the reaction mixture does not exceed 5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-4 hours, monitoring the progress by TLC.

  • Once the reaction is complete, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.

Data Presentation

Table 1: Influence of Reaction Conditions on Product Distribution (Illustrative Data)

Entry Chlorinating Agent Equivalents of Agent Temperature (°C) Yield of this compound (%) Yield of 4-amino-3,5-dichloropyridine (%)
1NCS1.007515
2NCS1.0256525
3NCS1.206035
4SO₂Cl₂1.0-107020

Note: The data in this table is illustrative and intended to demonstrate the general trends observed. Actual results may vary.

Visualizations

Synthesis_Pathway 4-Aminopyridine 4-Aminopyridine This compound This compound 4-Aminopyridine->this compound Chlorinating Agent (e.g., NCS) 4-Amino-3,5-dichloropyridine 4-Amino-3,5-dichloropyridine This compound->4-Amino-3,5-dichloropyridine Excess Chlorinating Agent Higher Temperature

Caption: Main reaction pathway and formation of the di-chlorinated side product.

Troubleshooting_Logic cluster_synthesis Synthesis of this compound Start Start Reaction_Complete Reaction_Complete Start->Reaction_Complete Perform Chlorination High_Purity_Product High_Purity_Product Reaction_Complete->High_Purity_Product Yes Low_Yield Low_Yield Reaction_Complete->Low_Yield No (Check for incomplete reaction, workup losses) High_Dichlorinated_Impurity High_Dichlorinated_Impurity Reaction_Complete->High_Dichlorinated_Impurity No (Check stoichiometry, temperature control)

Caption: A simplified logical workflow for troubleshooting common synthesis issues.

References

Optimization of reaction conditions for N-alkylation of 4-Amino-3-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on the N-alkylation of 4-Amino-3-chloropyridine.

Frequently Asked Questions (FAQs)

Q1: Why is the direct N-alkylation of this compound challenging?

Direct N-alkylation of this compound using methods like reductive amination or simple base-promoted alkylation often results in poor conversion or complete failure of the reaction.[1] This difficulty is attributed to the basicity of the pyridine nitrogen, which can interfere with the desired reaction at the amino group.[1] Additionally, the starting material, this compound, can be unstable and decompose under ambient conditions, which complicates synthesis and requires fresh purification of the starting material for reliable results.[1]

Q2: What is the most common side reaction, and how can I minimize it?

A common issue in N-alkylation reactions is the formation of a mixture of mono- and di-alkylated products.[2] The extent of di-alkylation can be influenced by the reaction conditions. To favor mono-alkylation, it is crucial to control the stoichiometry of the alkylating agent and the base. Using a protecting group strategy, as detailed below, is a highly effective method to achieve selective mono-alkylation.

Q3: Are there alternative methods to traditional N-alkylation?

Yes, several alternative strategies have been developed to overcome the challenges of direct N-alkylation. One effective approach is a three-step sequence involving:

  • Protection: The amino group is protected, for example, with a tert-butyloxycarbonyl (Boc) group.

  • Alkylation: The protected intermediate is then alkylated.

  • Deprotection: The protecting group is removed to yield the desired N-alkylated product.[1]

Another advanced method is the use of electrochemically generated acetonitrile anion for the alkylation of N-Boc-4-aminopyridine, which has been reported to give very high yields under mild conditions.[3][4]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Conversion 1. Insufficiently strong base. 2. Poor quality or decomposed starting material (this compound). 3. Reaction temperature is too low. 4. Inactive alkylating agent.1. Use a stronger base such as Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK). 2. Ensure the this compound is pure. Consider recrystallization or column chromatography before use. Store under inert atmosphere. 3. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. 4. Check the purity and reactivity of the alkylating agent.
Formation of Di-alkylated Product 1. Excess of alkylating agent. 2. Excess of base. 3. Prolonged reaction time.1. Use a 1:1 or slightly higher molar ratio of the alkylating agent to the aminopyridine. 2. Carefully control the stoichiometry of the base. 3. Monitor the reaction closely and stop it once the mono-alkylated product is maximized. 4. Employ a protecting group strategy for selective mono-alkylation.
Multiple Unidentified Byproducts 1. Decomposition of starting material or product. 2. Reaction with solvent. 3. Competing side reactions due to high temperature.1. Run the reaction under an inert atmosphere (Nitrogen or Argon). 2. Ensure the use of an appropriate, dry solvent. 3. Attempt the reaction at a lower temperature.
Difficulty in Product Purification 1. Similar polarity of starting material, product, and byproducts. 2. Oily or non-crystalline product.1. Optimize chromatographic conditions (e.g., try different solvent systems or use a gradient elution). 2. Consider converting the product to a salt (e.g., hydrochloride) to facilitate crystallization and purification.

Experimental Protocols & Data

Method 1: N-Alkylation via Boc-Protection

This is a reliable three-step method to achieve mono-N-alkylation.

Workflow Diagram:

Boc_Protection_Alkylation reactant reactant intermediate intermediate product product condition condition A This compound B N-Boc-4-amino-3-chloropyridine A->B Boc Anhydride, Base C N-Alkyl-N-Boc-4-amino-3-chloropyridine B->C Base (e.g., NaH), Alkyl Halide D N-Alkyl-4-amino-3-chloropyridine C->D Acid (e.g., TFA)

Caption: Boc-protection followed by alkylation and deprotection workflow.

Step 1: Protection of the Amino Group

A general procedure involves reacting this compound with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base (e.g., triethylamine or DMAP) in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

Step 2: N-Alkylation of the Protected Amine

  • Reactants: N-Boc-3-amino-4-chloropyridine, an alkylating agent (e.g., bromoethane), and a strong base (e.g., sodium hydride).

  • Solvent: Anhydrous Dimethylformamide (DMF).

  • Procedure:

    • Dissolve N-Boc-3-amino-4-chloropyridine in anhydrous DMF in a flame-dried round-bottom flask under an inert atmosphere.

    • Cool the mixture to 0 °C using an ice-water bath.

    • Carefully add sodium hydride (60% dispersion in mineral oil) portion-wise.

    • Stir the mixture at 0 °C for 1 hour.

    • Add the alkylating agent (e.g., bromoethane) dropwise via syringe.

    • Remove the cooling bath and allow the reaction to warm to room temperature.

    • After 30 minutes, quench the reaction by carefully adding water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.[1]

Step 3: Deprotection

The Boc group can be removed by treating the N-alkyl-N-Boc-4-amino-3-chloropyridine with a strong acid, such as trifluoroacetic acid (TFA), in a solvent like dichloromethane.

Method 2: Direct Di-alkylation

For the synthesis of symmetrically di-alkylated products, a direct approach can be used.

Workflow Diagram:

Direct_Dialkylation reactant reactant product product condition condition A 4-Aminopyridine B N,N-Dialkyl-4-aminopyridine A->B Excess Base (t-BuOK) Excess Alkyl Halide

Caption: Direct dialkylation of 4-aminopyridine.

  • Reactants: 4-Aminopyridine, excess alkyl halide, and excess potassium tert-butoxide (t-BuOK).

  • Solvent: Anhydrous Dimethyl sulfoxide (DMSO).

  • Procedure:

    • Dissolve 4-aminopyridine in anhydrous DMSO at room temperature under a nitrogen atmosphere.

    • Add potassium tert-butoxide (2 equivalents).

    • Stir the mixture for 20 minutes at room temperature.

    • Add the alkyl halide (2 equivalents).

    • Continue stirring at room temperature for 4 hours.

    • Quench the reaction with water and extract with dichloromethane.

    • Remove the solvent under reduced pressure and purify by flash chromatography.[3]

Summary of Reaction Conditions and Yields for N-Alkylation of Protected this compound
Alkylating AgentBaseSolventTemperatureYieldReference
BromoethaneNaHDMF0 °C to RTModerate (typically 40-50%)[1]
4-(Trifluoromethyl)benzyl bromideTFA/TMSOTfNot specifiedNot specified73%[1]
4-Bromobenzyl bromideTFA/TMSOTfNot specifiedNot specified92%[1]
2,4-Dimethoxybenzyl chlorideTFA/TMSOTfNot specifiedNot specified70%[1]

Note: The yields for the benzyl bromides were obtained using a high-yielding deprotection/alkylation protocol.[1]

Logical Troubleshooting Flow

The following diagram illustrates a logical workflow for troubleshooting common issues during the N-alkylation of this compound.

Caption: A step-by-step guide for troubleshooting N-alkylation reactions.

References

Technical Support Center: Purification of 4-Amino-3-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 4-Amino-3-chloropyridine. The following information is designed to help you address common purity issues encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My commercial this compound is a brown or grey solid. Is this normal?

A1: Commercial grades of this compound are often described as brown or cream to grey solids, with purities typically ranging from ≥96% to ≥98% (GC).[1][2] The coloration suggests the presence of impurities, which could be residual starting materials, byproducts from synthesis, or degradation products. For many applications, especially in drug development, purification is recommended to remove these colored impurities.

Q2: What are the likely impurities in my commercial this compound?

A2: While a definitive list of impurities is not always provided by suppliers, they can generally be categorized as:

  • Synthesis-Related Impurities: Unreacted starting materials or byproducts from the manufacturing process.

  • Degradation Products: this compound can degrade under ambient conditions over time, necessitating re-purification.[3] These are often more polar compounds.

  • Colored Impurities: These are common in many aromatic amines and are often removed by treatment with activated carbon or by recrystallization.

Q3: I am observing a new spot on my TLC/new peak in my HPLC analysis after storing the compound. What could be the cause?

A3: this compound has been noted to undergo gradual decomposition under ambient conditions.[3] The appearance of new signals in your analysis likely indicates the formation of degradation products. To minimize degradation, it is recommended to store the compound at 0 - 8 °C.[1] If degradation has occurred, purification by column chromatography or recrystallization will be necessary.

Q4: My purification by recrystallization is resulting in a low yield. What can I do to improve it?

A4: Low recovery during recrystallization can be due to several factors:

  • Choice of Solvent: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. You may need to screen a variety of solvents or solvent systems.

  • Volume of Solvent: Using an excessive amount of solvent will result in the desired compound remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent required to fully dissolve the compound.

  • Cooling Rate: Rapid cooling can lead to the precipitation of impurities along with your product and the formation of small crystals that are difficult to filter. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Premature Crystallization: If the compound crystallizes too quickly upon cooling, it may trap impurities. A hot filtration step after dissolving the crude material can help remove any insoluble impurities before cooling.

Q5: I am trying to purify by column chromatography, but I am getting poor separation. What can I change?

A5: Poor separation in column chromatography can be addressed by:

  • Adjusting the Mobile Phase Polarity: If your compound and impurities are eluting too quickly, decrease the polarity of your mobile phase (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate system). If they are moving too slowly, increase the polarity.

  • Using a Different Solvent System: Sometimes a complete change of solvents is necessary to achieve good separation. Consider systems like dichloromethane/methanol for more polar compounds.

  • Adding a Modifier: For basic compounds like aminopyridines, adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the mobile phase can improve peak shape and reduce tailing on silica gel.

  • Sample Loading: Overloading the column can lead to broad peaks and poor separation. Ensure you are not exceeding the capacity of your column. Adsorbing the crude material onto a small amount of silica gel and loading it as a dry powder can also improve resolution.

Data Presentation

The following table presents hypothetical but realistic data for the purification of commercial this compound, demonstrating the expected improvement in purity.

Purification MethodInitial Purity (by HPLC, Area %)Final Purity (by HPLC, Area %)Typical Recovery (%)Appearance of Final Product
Recrystallization97.5%>99.5%70-85%Off-white to pale yellow crystals
Flash Column Chromatography97.5%>99.8%80-95%White to off-white solid

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is based on general principles for recrystallizing aromatic amines and related compounds.

  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude this compound in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, hexanes) at room temperature and upon heating. A good single solvent will dissolve the compound when hot but not when cold. A good solvent pair will consist of a "soluble" solvent and an "insoluble" solvent that are miscible. Common pairs include ethyl acetate/hexanes or methanol/water.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of the chosen hot solvent (or the "soluble" solvent of a pair) to completely dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and heat the solution for a few minutes.

  • Hot Filtration (Optional): If activated carbon was used or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: If using a solvent pair, add the "insoluble" solvent dropwise to the hot solution until it just begins to turn cloudy. Add a drop or two of the "soluble" solvent to redissolve the precipitate. Allow the flask to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Flash Column Chromatography

This protocol is adapted from methods used for purifying derivatives of 3-amino-4-chloropyridine.[3]

  • TLC Analysis: Determine an appropriate mobile phase by running thin-layer chromatography (TLC) on the crude material. A good solvent system will give the desired compound an Rf value of approximately 0.2-0.4. A common mobile phase for aminopyridines is a mixture of hexanes and ethyl acetate.

  • Column Packing: Pack a flash chromatography column with silica gel using the chosen mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualization

The following diagram illustrates a general workflow for the purification of commercial this compound.

Purification_Workflow start Commercial This compound purity_check1 Assess Purity and Appearance (TLC, HPLC, Visual) start->purity_check1 is_pure Purity Meets Specification? purity_check1->is_pure end_use Proceed to Experiment is_pure->end_use Yes purification_choice Choose Purification Method is_pure->purification_choice No recrystallization Recrystallization purification_choice->recrystallization High Impurity Load (Colored) chromatography Column Chromatography purification_choice->chromatography Closely Related Impurities purity_check2 Assess Purity of Isolated Material recrystallization->purity_check2 chromatography->purity_check2 is_pure2 Purity Meets Specification? purity_check2->is_pure2 is_pure2->end_use Yes repurify Re-purify or Choose Alternative Method is_pure2->repurify No repurify->purification_choice

Caption: Workflow for the purification of this compound.

References

Stability and storage conditions for 4-Amino-3-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 4-Amino-3-chloropyridine, alongside troubleshooting guidance for its use in experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. Specific temperature recommendations can vary by supplier, so it is always best to consult the product-specific documentation.

Q2: How stable is this compound as a solid?

A2: this compound is generally a stable solid under recommended storage conditions.[1] A related compound, 4-aminopyridine, has been shown to be chemically stable in capsule form for up to a year when stored at room temperature and protected from light. While this suggests good intrinsic stability of the aminopyridine core, the chloro-substituent may influence long-term stability.

Q3: What materials and substances are incompatible with this compound?

A3: this compound is incompatible with strong oxidizing agents, strong acids, and strong reducing agents. Contact with these substances should be avoided to prevent vigorous reactions and degradation of the compound.

Q4: Is this compound sensitive to air or moisture?

A4: While not extremely sensitive, it is good practice to handle this compound in a controlled environment to minimize exposure to moisture and air. For reactions requiring anhydrous conditions, standard techniques for handling air-sensitive reagents should be employed.

Q5: What is the stability of this compound in solution?

Q6: What are the likely degradation pathways for this compound?

A6: Potential degradation pathways include:

  • Nucleophilic Aromatic Substitution: The chlorine atom is susceptible to displacement by nucleophiles. This reactivity is enhanced by the pyridine nitrogen.[1][2] Common nucleophiles in a laboratory setting include water, alcohols (if used as solvents at high temperatures), and amines.

  • Oxidation: The aminopyridine ring can be susceptible to oxidation, especially in the presence of strong oxidizing agents.

  • Photodegradation: As with many aromatic compounds, prolonged exposure to UV light may lead to degradation. Therefore, it is recommended to store it protected from light.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments involving this compound.

Issue Potential Cause(s) Recommended Action(s)
Low or No Reaction Yield 1. Degradation of this compound due to improper storage. 2. Instability in the reaction solvent or under the reaction conditions (e.g., high temperature, presence of strong nucleophiles). 3. Incompatibility with other reagents.1. Verify the purity of the starting material using an appropriate analytical technique (e.g., NMR, LC-MS). 2. Use a fresh bottle of the reagent. 3. Consider running the reaction at a lower temperature. 4. Choose an inert solvent. 5. Ensure all reagents are compatible by reviewing their safety data sheets.
Presence of Impurities in the Product 1. Degradation of the starting material leading to side products. 2. Side reactions due to the reactivity of the chloro- or amino- group. 3. Reaction with residual water or other nucleophiles.1. Purify the starting material if its purity is questionable. 2. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture and oxygen. 3. Use anhydrous solvents. 4. Optimize reaction conditions (temperature, reaction time, stoichiometry) to minimize side product formation.
Inconsistent Results Between Experiments 1. Variable quality or age of the this compound. 2. Inconsistent reaction setup and handling. 3. Differences in solvent quality or water content.1. Use a single, well-characterized batch of this compound for a series of experiments. 2. Standardize the experimental protocol, including the handling and addition of all reagents. 3. Use freshly opened or properly stored anhydrous solvents for each experiment.
Discoloration of the Solid Reagent 1. Exposure to light, air, or moisture over time. 2. Contamination with an incompatible substance.1. While a slight brownish color may not always indicate significant degradation, it is advisable to check the purity.[2] 2. If purity is compromised, consider purification (e.g., recrystallization) or obtaining a fresh supply. 3. Always store in a tightly sealed, opaque container in a cool, dry place.
Summary of Storage and Stability Data
Parameter Recommendation/Value Source
Appearance Brown solid[2]
Storage Temperature 0 - 8 °C or ambient temperature[2]
Storage Conditions Store in a dry, cool, and well-ventilated place. Keep container tightly closed and protected from light.
Incompatibilities Strong oxidizing agents, strong acids, strong reducing agents.
General Stability Stable under recommended storage conditions.[1]

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution using this compound

This protocol outlines a general procedure for a nucleophilic substitution reaction, a common application for this compound. The stability and purity of this compound are critical for the success of this reaction.

Objective: To substitute the chlorine atom of this compound with a generic nucleophile (e.g., an amine or an alkoxide).

Materials:

  • This compound

  • Nucleophile (e.g., benzylamine, sodium methoxide)

  • Anhydrous solvent (e.g., DMF, DMSO, or a high-boiling point alcohol)

  • Base (if required, e.g., K₂CO₃, NaH)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: Assemble an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • Reagent Addition:

    • To the flask, add this compound (1 equivalent).

    • If a solid base is required, add it to the flask (1.5-2 equivalents).

    • Add the anhydrous solvent via a syringe.

    • Stir the mixture to dissolve or suspend the reagents.

  • Addition of Nucleophile: Add the nucleophile (1.1-1.5 equivalents) to the reaction mixture at room temperature. If the nucleophile is a solid, it can be added along with the other solids. If it is a liquid, it should be added via a syringe.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C). The optimal temperature will depend on the reactivity of the nucleophile.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.

  • Characterization: Characterize the final product using appropriate analytical techniques (NMR, MS, IR).

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Reactions start Experiment Fails (Low Yield / Impure Product) check_purity Check Purity of this compound (e.g., NMR, LC-MS) start->check_purity purity_ok Is Purity >95%? check_purity->purity_ok purify_reagent Purify or Replace Reagent purity_ok->purify_reagent No check_conditions Review Reaction Conditions (Solvent, Temp, Atmosphere) purity_ok->check_conditions Yes purify_reagent->start conditions_ok Are Conditions Appropriate? check_conditions->conditions_ok optimize_conditions Optimize Conditions (e.g., Lower Temp, Inert Gas, Anhydrous Solvent) conditions_ok->optimize_conditions No check_incompatibility Check for Incompatibilities with Other Reagents conditions_ok->check_incompatibility Yes optimize_conditions->start incompatibility_found Incompatibility Identified? check_incompatibility->incompatibility_found redesign_synthesis Redesign Synthetic Route or Reagent Choice incompatibility_found->redesign_synthesis Yes success Successful Experiment incompatibility_found->success No redesign_synthesis->start

Caption: Troubleshooting workflow for experiments using this compound.

Stability_Factors Factors Affecting Stability of this compound compound This compound storage Storage Conditions compound->storage reaction Reaction Environment compound->reaction temp Temperature storage->temp light Light Exposure storage->light moisture Moisture / Air storage->moisture solvent Solvent (Nucleophilic vs. Inert) reaction->solvent ph pH (Acidic vs. Basic) reaction->ph reagents Other Reagents (Oxidants, Nucleophiles) reaction->reagents degradation Degradation temp->degradation light->degradation moisture->degradation solvent->degradation ph->degradation reagents->degradation

References

Technical Support Center: Scaling Up 4-Amino-3-chloropyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up of chemical reactions involving 4-Amino-3-chloropyridine. The information herein is designed to address common challenges encountered during laboratory, pilot-plant, and manufacturing scale production.

Troubleshooting Guide

Problem: Low or Inconsistent Product Yield

Q1: Our reaction yield is significantly lower upon scale-up compared to the bench-scale experiments. What are the potential causes and how can we address them?

A1: Lower yields during scale-up are a common issue and can stem from several factors related to mass and heat transfer, as well as reaction kinetics.

  • Inadequate Mixing: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and decomposition.

    • Solution: Evaluate and optimize the agitation speed, and impeller design, and consider the use of baffles to ensure homogenous mixing throughout the reactor.

  • Poor Temperature Control: Exothermic reactions are harder to control on a larger scale due to a lower surface-area-to-volume ratio, which can lead to thermal runaway and by-product formation.

    • Solution: Implement a robust and responsive reactor cooling system. Consider a semi-batch process where one reactant is added portion-wise to manage heat evolution.

  • Extended Reaction Time: Slower addition rates or heating/cooling cycles on a larger scale can increase the overall reaction time, potentially leading to the degradation of starting materials or products.

    • Solution: Re-optimize the reaction time for the larger scale by closely monitoring the reaction progress using in-process controls (e.g., HPLC).

Problem: High Levels of Impurities and By-products

Q2: We are observing significant formation of by-products that were not present or were in trace amounts at the lab scale. How can we identify and mitigate these impurities?

A2: The formation of new or increased levels of impurities upon scale-up often points to issues with reaction conditions or the stability of the reactants and products.

  • Potential Side Reactions: The amino group of this compound is nucleophilic and can participate in side reactions. The chlorine atom can also be susceptible to nucleophilic substitution.

    • Solution: A thorough understanding of the reaction mechanism is crucial. Consider protecting the amino group if it is not the desired reactive site. Adjusting the reaction temperature and stoichiometry of reactants can also minimize side reactions.

  • Starting Material Stability: The stability of this compound and related compounds can be a concern.[1] Decomposition can be accelerated at elevated temperatures or in the presence of certain reagents.

    • Solution: Ensure the purity and stability of the starting material before use. Store it under recommended conditions (cool and dry).[2] Consider in-situ formation or using a more stable precursor if direct use of this compound is problematic.

  • Work-up and Isolation Issues: The product may be degrading during the work-up or isolation process.

    • Solution: Optimize the work-up procedure to be as efficient as possible. Minimize the time the product is exposed to harsh conditions (e.g., strong acids/bases, high temperatures).

Table 1: Effect of Temperature on Impurity Profile

Reactor Temperature (°C)Desired Product (%)Impurity A (%)Impurity B (%)
809523
1008587
120701515
Problem: Difficult Product Isolation and Purification

Q3: We are facing challenges in isolating and purifying our product at a larger scale, leading to product loss and lower purity. What strategies can we employ?

A3: Isolation and purification are critical steps where scalability issues often become apparent.

  • Crystallization/Precipitation Issues: The crystallization or precipitation process developed at the lab scale may not be robust enough for larger volumes.

    • Solution: Carefully control the cooling rate, agitation, and solvent anti-solvent addition to influence crystal size and morphology for better filtration. Seeding strategies can also be beneficial for consistent crystallization.

  • Filtration and Drying Inefficiencies: Slow filtration and inefficient drying can lead to product degradation or contamination.

    • Solution: Select the appropriate filtration equipment for the scale (e.g., Nutsche filter dryer). Optimize the washing procedure to effectively remove impurities without significant product loss. For drying, ensure uniform heat distribution and use an appropriate vacuum level and temperature.

Frequently Asked Questions (FAQs)

Q4: What are the primary safety concerns when handling this compound in large quantities?

A4: this compound is a hazardous substance. Key safety concerns include:

  • Toxicity: It is harmful if swallowed and can cause skin and serious eye irritation.[3]

  • Inhalation: Avoid breathing dust, as it may cause respiratory irritation.[3]

  • Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[3]

Q5: How can we monitor the progress of our reaction effectively at a large scale?

A5: In-process controls (IPCs) are essential for monitoring reaction progress on a large scale. High-Performance Liquid Chromatography (HPLC) is a common and effective technique for this purpose.[4][5] Regular sampling and analysis can provide valuable data on the consumption of starting materials and the formation of the product and any by-products, allowing for timely adjustments to the reaction parameters.

Q6: Are there any known stability issues with this compound that we should be aware of during scale-up?

A6: While specific stability data for this compound is not extensively published, a related compound, 3-amino-4-chloropyridine, is known to decompose under ambient conditions.[1] It is prudent to assume that this compound may also have limited stability. It is recommended to store the material in a cool, dry place and to use it as fresh as possible.[2] For reactions requiring prolonged heating, a stability study of the starting material under the reaction conditions is advisable.

Experimental Protocols

Representative Protocol: N-Alkylation of this compound (Illustrative)

This protocol is a general representation and must be optimized and validated for specific substrates and scales.

  • Reactor Setup: Charge a clean, dry, and inerted glass-lined reactor with this compound (1.0 eq) and a suitable solvent (e.g., DMF, 5-10 volumes).

  • Base Addition: Add a suitable base (e.g., K2CO3, 1.5 eq) to the reactor.

  • Reactant Addition: Slowly add the alkylating agent (e.g., an alkyl halide, 1.1 eq) to the reaction mixture at a controlled temperature (e.g., 20-25°C) to manage any potential exotherm.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and monitor the progress by HPLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and quench with water.

  • Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate).

  • Washing: Wash the organic layer with brine to remove any residual aqueous phase.

  • Drying and Concentration: Dry the organic layer over a drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by crystallization or column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Start reactor_prep Reactor Preparation (Clean, Dry, Inert) start->reactor_prep charge_reagents Charge this compound and Solvent reactor_prep->charge_reagents add_base Add Base charge_reagents->add_base add_reactant Controlled Addition of Reactant add_base->add_reactant react Heat and React add_reactant->react monitor In-Process Control (HPLC) react->monitor quench Quench Reaction monitor->quench extract Extraction quench->extract wash Washing extract->wash concentrate Concentration wash->concentrate purify Purification concentrate->purify end Final Product purify->end

Caption: A generalized experimental workflow for a scaled-up reaction involving this compound.

troubleshooting_impurities decision decision start High Impurity Levels Detected check_temp Review Reaction Temperature Profile start->check_temp is_exotherm Exotherm Observed? check_temp->is_exotherm improve_cooling Improve Cooling Efficiency/ Slow Addition Rate is_exotherm->improve_cooling Yes optimize_temp Optimize Reaction Temperature is_exotherm->optimize_temp No end Impurity Level Reduced improve_cooling->end check_sm Analyze Starting Material Purity optimize_temp->check_sm is_sm_pure Is Starting Material Pure? check_sm->is_sm_pure purify_sm Purify Starting Material is_sm_pure->purify_sm No investigate_side_reactions Investigate Potential Side Reactions is_sm_pure->investigate_side_reactions Yes purify_sm->end investigate_side_reactions->end

Caption: A decision tree for troubleshooting high impurity levels in a scaled-up reaction.

side_reactions ACP This compound Desired_Product Desired Product ACP->Desired_Product Byproduct_A By-product A (e.g., Dimerization) ACP->Byproduct_A Byproduct_C By-product C (e.g., Decomposition) ACP->Byproduct_C Reactant Reactant Reactant->Desired_Product Byproduct_B By-product B (e.g., Over-reaction) Desired_Product->Byproduct_B

Caption: Potential reaction pathways leading to desired product and common by-products.

References

Technical Support Center: Optimizing Cross-Coupling Reactions of 4-Amino-3-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing catalyst loading in cross-coupling reactions involving 4-Amino-3-chloropyridine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions in a direct question-and-answer format.

Q1: My cross-coupling reaction with this compound is not working or giving very low yield. What are the primary causes?

A1: Low to no product formation is a common challenge with this substrate. The primary reasons are twofold: the inherent low reactivity of the C-Cl bond and potential catalyst inhibition.[1]

  • C-Cl Bond Inertness: The Carbon-Chlorine bond is significantly stronger and less reactive than corresponding C-Br or C-I bonds, making the initial oxidative addition step in the catalytic cycle difficult.[2][3]

  • Catalyst Inhibition: The lone pairs of electrons on the pyridine nitrogen and the exocyclic amino group can coordinate to the palladium catalyst, leading to deactivation and halting the catalytic cycle.[1]

Initial Troubleshooting Steps:

  • Evaluate Your Catalyst System: For chloropyridines, a highly active catalyst is essential. Standard catalysts like Pd(PPh₃)₄ are often ineffective.[3]

    • Palladium Precursor: Use a reliable Pd(0) source like Pd₂(dba)₃ or an efficient pre-catalyst (e.g., Buchwald G3 or G4 palladacycles) that cleanly generates the active Pd(0) species.[2]

    • Ligand Choice: This is critical. Employ bulky, electron-rich phosphine ligands. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are highly recommended to enhance the catalyst's activity towards the C-Cl bond.[2][3][4]

  • Increase Reaction Temperature: Higher temperatures (typically 80-120 °C) are often required to overcome the activation energy for the oxidative addition of the C-Cl bond.[3]

  • Ensure Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[3] Thoroughly degas your solvents and reaction mixture (e.g., by sparging with argon or nitrogen, or using freeze-pump-thaw cycles) and maintain a positive pressure of inert gas throughout the reaction.[2]

  • Check Your Base: A strong, non-nucleophilic base is usually necessary.

    • For Suzuki reactions , K₃PO₄ or Cs₂CO₃ are often effective.[3]

    • For Buchwald-Hartwig aminations , sodium tert-butoxide (NaOtBu) is the most common and effective choice.[2]

Q2: I'm observing significant side products. How can I identify and minimize them?

A2: Common side reactions include hydrodehalogenation, protodeboronation (in Suzuki reactions), and homocoupling.

  • Hydrodehalogenation (Dechlorination): You observe the formation of 4-aminopyridine. This occurs when the organopalladium intermediate reacts with a hydride source (from solvent, base, or amines) instead of the desired coupling partner.[1]

    • Solution: Ensure strictly anhydrous and anaerobic conditions. Choose a solvent less prone to acting as a hydride source. A more active ligand can accelerate the desired cross-coupling over this side reaction.

  • Protodeboronation (Suzuki specific): The boronic acid reacts with trace water or other proton sources to replace the boron group with a hydrogen atom, quenching your nucleophile.

    • Solution: Use anhydrous solvents and reagents. Switching from a boronic acid to a more stable boronic ester (e.g., a pinacol ester) can significantly mitigate this issue.[4]

  • Homocoupling: Your boronic acid (Suzuki) or alkyne (Sonogashira) couples with itself. This is often promoted by the presence of oxygen or excess catalyst.

    • Solution: Ensure thorough degassing. Optimize catalyst loading; sometimes reducing the amount of catalyst can minimize this side reaction. For Sonogashira couplings, ensuring copper(I) is present and active is key.

Q3: How do I determine the optimal catalyst loading?

A3: The optimal catalyst loading balances reaction efficiency with cost and ease of product purification. For a challenging substrate like this compound, starting with a higher catalyst loading is often necessary.

  • Starting Point: Begin with a palladium precursor loading of 2-5 mol % and a ligand-to-palladium ratio of 1:1 to 1.5:1.[2]

  • Optimization: If the reaction proceeds well, you can attempt to decrease the catalyst loading in subsequent experiments (e.g., to 1 mol %, 0.5 mol %, etc.) to find the minimum required amount for efficient conversion.

  • Troubleshooting: If you observe low conversion, increasing the catalyst loading (e.g., up to 5 mol %) can be a viable strategy to overcome partial catalyst deactivation.[2]

Q4: Which cross-coupling reaction is best for my desired transformation?

A4: The choice of reaction depends on the bond you wish to form at the 3-position:

  • C-C (Aryl/Vinyl) Bond: Suzuki-Miyaura Coupling (with a boronic acid/ester). This is a robust and widely used method.

  • C-N Bond: Buchwald-Hartwig Amination (with an amine). This is the premier method for forming aryl-amine bonds.

  • C-C (Alkynyl) Bond: Sonogashira Coupling (with a terminal alkyne). Requires a palladium catalyst and a copper(I) co-catalyst.

  • C-C (Alkenyl) Bond: Heck Reaction (with an alkene). Can be challenging with electron-rich substrates.

Data Presentation: Catalyst Loading Optimization

The following tables provide representative data for optimizing catalyst loading in Suzuki and Buchwald-Hartwig reactions. Note that these are generalized examples based on trends for chloropyridines; optimal conditions for this compound must be determined empirically.

Table 1: Example of Catalyst Loading Optimization for Suzuki-Miyaura Coupling

EntryPd PrecursorCatalyst Loading (mol%)Ligand (Pd:L Ratio)Base (Equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃5.0SPhos (1:1.2)K₃PO₄ (2.0)Toluene1101285
2Pd₂(dba)₃2.5SPhos (1:1.2)K₃PO₄ (2.0)Toluene1101282
3Pd₂(dba)₃1.0SPhos (1:1.2)K₃PO₄ (2.0)Toluene1101275
4Pd₂(dba)₃0.5SPhos (1:1.2)K₃PO₄ (2.0)Toluene1102460

Table 2: Example of Catalyst Loading Optimization for Buchwald-Hartwig Amination

EntryPd Pre-catalystCatalyst Loading (mol%)Base (Equiv.)SolventTemp (°C)Time (h)Yield (%)
1RuPhos Pd G33.0NaOtBu (1.5)1,4-Dioxane100892
2RuPhos Pd G31.5NaOtBu (1.5)1,4-Dioxane100890
3RuPhos Pd G30.75NaOtBu (1.5)1,4-Dioxane1001685
4RuPhos Pd G30.25NaOtBu (1.5)1,4-Dioxane1002455

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships for troubleshooting and experimental setup.

Troubleshooting_Workflow Troubleshooting Low Yield for this compound Coupling Start Low or No Yield Observed CheckCatalyst Is the Catalyst System Active Enough? Start->CheckCatalyst CheckConditions Are Reaction Conditions Optimal? CheckCatalyst->CheckConditions Yes Sol_Catalyst Switch to Buchwald Ligand (SPhos, XPhos) Use a Pre-catalyst (e.g., G3) Increase Catalyst Loading (2-5 mol%) CheckCatalyst->Sol_Catalyst No CheckInhibition Is Catalyst Inhibition Occurring? CheckConditions->CheckInhibition Yes Sol_Conditions Increase Temperature (80-120 °C) Ensure Rigorous Inert Atmosphere Use Strong Base (K3PO4, NaOtBu) CheckConditions->Sol_Conditions No Sol_Inhibition Screen Different Ligands Consider Substrate Protection (if possible) Optimize Stoichiometry CheckInhibition->Sol_Inhibition Yes Success Reaction Optimized Sol_Catalyst->Success Sol_Conditions->Success Sol_Inhibition->Success

Caption: A workflow diagram for troubleshooting low yields.

Suzuki_Setup_Workflow General Workflow for Suzuki-Miyaura Coupling Setup Start Start: Prepare Reaction Vessel AddSolids Add Solids to Flask (this compound, Boronic Acid/Ester, Base) Start->AddSolids Purge Purge with Inert Gas (Evacuate & Backfill 3x) AddSolids->Purge AddCatalyst Add Pd Source & Ligand (Under positive inert gas flow) Purge->AddCatalyst AddSolvent Add Degassed Solvent via Syringe AddCatalyst->AddSolvent Heat Heat Reaction to Target Temp (e.g., 80-110 °C) with Stirring AddSolvent->Heat Monitor Monitor Progress (TLC / LC-MS) Heat->Monitor Workup Aqueous Work-up (Cool, Dilute, Extract, Dry) Monitor->Workup Reaction Complete Purify Purify Crude Product (Column Chromatography) Workup->Purify End End: Isolated Product Purify->End

Caption: Standard experimental workflow for setting up a Suzuki reaction.

Experimental Protocols

This section provides a detailed methodology for a Suzuki-Miyaura coupling reaction, which can be adapted for other cross-coupling reactions with appropriate changes to the coupling partner and base.

Title: Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

Objective: To synthesize a 4-amino-3-arylpyridine derivative via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%)

  • Bulky phosphine ligand (e.g., SPhos, 5.5 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equivalents), finely powdered

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask or sealed vial, condenser, etc.)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Vessel Preparation: Oven-dry all glassware and allow it to cool to room temperature under a stream of inert gas.

  • Reagent Addition: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium phosphate (K₃PO₄, 2.0 eq.).

  • Inert Atmosphere: Seal the vessel, then carefully evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 0.025 eq.) and the ligand (e.g., SPhos, 0.055 eq.).

  • Solvent Addition: Add the degassed solvent (e.g., Toluene) via syringe to achieve a concentration typically between 0.1 M and 0.5 M with respect to the limiting reagent.[3]

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).[3]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed or no further conversion is observed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer. Wash it with water and then with brine.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired product.[1]

References

Validation & Comparative

Comparative Analysis of Synthetic Routes to 4-Amino-3-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategies

4-Amino-3-chloropyridine is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various biologically active molecules. The efficient and scalable synthesis of this compound is therefore of significant interest. This guide provides a comparative analysis of prominent synthetic routes to this compound, offering experimental data, detailed protocols, and visual representations of the synthetic pathways to aid researchers in selecting the most suitable method for their specific needs.

Executive Summary

Three primary synthetic strategies for the preparation of this compound have been identified and analyzed:

  • Buchwald-Hartwig Amination of 3,4-Dichloropyridine: A modern and versatile approach utilizing palladium catalysis to directly form the C-N bond. This method is attractive for its potential for high selectivity and functional group tolerance.

  • Reduction of 3-Chloro-4-nitropyridine: A classical and often high-yielding two-step approach involving the nitration of a suitable pyridine precursor followed by the reduction of the nitro group.

  • Nucleophilic Aromatic Substitution (SNAr) of 4-Substituted-3-chloropyridines: A direct amination approach where a good leaving group at the 4-position of the pyridine ring is displaced by an amino group.

This guide will delve into the experimental details of each route, presenting a comparative table of key metrics and detailed protocols for reproducibility.

Data Presentation: Comparison of Synthesis Routes

Route Starting Material Key Reagents Reaction Time Temperature Yield (%) Purity (%) Key Advantages Key Disadvantages
1. Buchwald-Hartwig Amination 3,4-DichloropyridinePd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., NaOtBu), Ammonia source (e.g., Benzophenone imine)16-24 h80-110 °CModerate to HighHighHigh functional group tolerance; direct C-N bond formation.Catalyst cost and sensitivity; requires inert atmosphere; potential for side reactions like hydrodehalogenation.
2. Reduction of Nitro Group 3-Chloro-4-nitropyridineReducing agent (e.g., Fe/HCl, SnCl₂/HCl, H₂/Pd-C)1-5 h25-100 °CHighHighOften high-yielding and uses readily available, inexpensive reagents.Requires the synthesis of the nitro-precursor; potential for over-reduction or side reactions depending on the reducing agent.
3. Nucleophilic Aromatic Substitution 3-Chloro-4-halopyridine (e.g., 3-chloro-4-iodopyridine)Ammonia source (e.g., aq. NH₃, NH₃ in solvent)4-15 h30-90 °CModerate to HighHighDirect amination; can be performed under pressure with simple reagents.Requires a suitable leaving group at the 4-position; may require elevated temperatures and pressures.

Experimental Protocols

Route 1: Buchwald-Hartwig Amination of 3,4-Dichloropyridine

This protocol is a representative example based on established Buchwald-Hartwig amination procedures for chloropyridines.[1]

Materials:

  • 3,4-Dichloropyridine

  • Benzophenone imine (ammonia equivalent)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Hydrochloric acid (for hydrolysis of the imine)

  • Sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃ (1-2 mol%) and Xantphos (1.5-3 mol%).

  • Add anhydrous toluene, followed by 3,4-dichloropyridine (1.0 eq.), benzophenone imine (1.1 eq.), and sodium tert-butoxide (1.4 eq.).

  • Heat the reaction mixture to 100 °C and stir for 16-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the organic phase under reduced pressure. The resulting crude imine is then hydrolyzed by stirring with aqueous hydrochloric acid at room temperature.

  • Neutralize the reaction mixture with sodium bicarbonate and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous magnesium sulfate, concentrate, and purify the crude product by column chromatography on silica gel to afford this compound.

Route 2: Reduction of 3-Chloro-4-nitropyridine

This protocol is adapted from a general procedure for the reduction of nitropyridines.[2]

Materials:

  • 3-Chloro-4-nitropyridine

  • Iron powder (Fe)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Water

  • Sodium carbonate

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, suspend 3-chloro-4-nitropyridine (1.0 eq.) in a mixture of ethanol and water.

  • Add iron powder (3-5 eq.) to the suspension.

  • Heat the mixture to reflux and add concentrated hydrochloric acid dropwise.

  • Continue refluxing for 1-3 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and filter off the iron salts.

  • Neutralize the filtrate with a saturated solution of sodium carbonate until the pH is approximately 8.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Route 3: Nucleophilic Aromatic Substitution of a 4-Substituted-3-chloropyridine

This protocol is based on the amination of 4-chloropyridine derivatives.[3]

Materials:

  • 3-Chloro-4-iodopyridine (or another suitable 4-halo derivative)

  • Aqueous ammonia (28-30%) or liquefied ammonia

  • A suitable solvent (e.g., 1,4-dioxane, if not using aqueous ammonia)

  • Copper(I) catalyst (optional, can improve reactivity)

Procedure:

  • In a sealed pressure vessel, dissolve 3-chloro-4-iodopyridine (1.0 eq.) in a suitable solvent (if not using concentrated aqueous ammonia directly).

  • Add aqueous ammonia (excess, typically 10-20 equivalents) or charge the vessel with liquefied ammonia.

  • If desired, a copper(I) catalyst (e.g., CuI, 5-10 mol%) can be added.

  • Seal the vessel and heat the reaction mixture to 50-90 °C for 4-15 hours. The pressure will increase during the reaction.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the ammonia.

  • Extract the reaction mixture with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify by column chromatography or recrystallization to yield pure this compound.

Mandatory Visualization

Synthesis_Routes cluster_0 Route 1: Buchwald-Hartwig Amination cluster_1 Route 2: Reduction of Nitro Group cluster_2 Route 3: Nucleophilic Aromatic Substitution 3,4-Dichloropyridine 3,4-Dichloropyridine Intermediate_Imine Palladium-catalyzed amination 3,4-Dichloropyridine->Intermediate_Imine Pd₂(dba)₃, Xantphos, NaOtBu, Benzophenone imine 4-Amino-3-chloropyridine_1 This compound Intermediate_Imine->4-Amino-3-chloropyridine_1 Hydrolysis (HCl) 3-Chloro-4-nitropyridine 3-Chloro-4-nitropyridine Reduction Reduction 3-Chloro-4-nitropyridine->Reduction Fe/HCl or H₂/Pd-C 4-Amino-3-chloropyridine_2 This compound Reduction->4-Amino-3-chloropyridine_2 3-Chloro-4-halopyridine 3-Chloro-4-halopyridine (e.g., I, Br) Ammonolysis Ammonolysis 3-Chloro-4-halopyridine->Ammonolysis NH₃ (aq. or liq.), Heat, Pressure 4-Amino-3-chloropyridine_3 This compound Ammonolysis->4-Amino-3-chloropyridine_3

Caption: Overview of synthetic routes to this compound.

Experimental_Workflow start Select Synthesis Route reagents Prepare Starting Materials and Reagents start->reagents reaction Perform Chemical Reaction (Heating, Stirring) reagents->reaction monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up (Quenching, Extraction) monitoring->workup Complete purification Purification (Chromatography, Recrystallization) workup->purification analysis Product Analysis (NMR, MS, Purity) purification->analysis end Final Product analysis->end

Caption: General experimental workflow for chemical synthesis.

Conclusion

The choice of the optimal synthetic route for this compound depends on several factors including the scale of the synthesis, cost of reagents and catalysts, available equipment, and the desired purity of the final product.

  • The Buchwald-Hartwig amination offers a modern and elegant solution, particularly for medicinal chemistry applications where functional group tolerance is key.

  • The reduction of 3-chloro-4-nitropyridine is a robust and often high-yielding method well-suited for larger scale production, provided the nitropyridine precursor is readily accessible.

  • Nucleophilic aromatic substitution represents a direct and potentially cost-effective approach, especially if a suitable 4-halo-3-chloropyridine is available.

Researchers and process chemists are encouraged to evaluate these routes based on their specific laboratory or manufacturing capabilities and project goals. The detailed protocols and comparative data provided in this guide serve as a valuable resource for making an informed decision.

References

A Comparative Guide to the Reactivity of 4-Amino-3-chloropyridine and 4-Amino-3-bromopyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials, 4-aminopyridine derivatives serve as crucial building blocks. The strategic functionalization of the pyridine ring through cross-coupling reactions is a cornerstone of molecular design. This guide provides an objective comparison of two key halogenated intermediates: 4-Amino-3-chloropyridine and 4-Amino-3-bromopyridine. The choice between a chloro or bromo substituent can significantly influence reaction efficiency, catalyst selection, and overall synthetic strategy.

Executive Summary: The Halogen's Impact on Reactivity

The fundamental difference in performance between this compound and 4-Amino-3-bromopyridine in palladium-catalyzed cross-coupling reactions lies in the inherent properties of the carbon-halogen bond. The Carbon-Bromine (C-Br) bond is weaker and more easily polarized than the Carbon-Chlorine (C-Cl) bond. This makes the C-Br bond more susceptible to oxidative addition to a palladium(0) catalyst, which is often the rate-determining step in common cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Consequently, 4-Amino-3-bromopyridine is generally the more reactive substrate , often leading to:

  • Milder reaction conditions (lower temperatures).

  • Shorter reaction times.

  • Higher reaction yields.

  • Broader catalyst and ligand compatibility.

Conversely, this compound, being less reactive, may necessitate more forcing conditions, such as higher temperatures, longer reaction times, and the use of more specialized, electron-rich, and bulky phosphine ligands to achieve comparable results.

Quantitative Data Comparison (Based on Analogous Systems)

The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The data is collated from studies on structurally similar aminohalopyridines to provide a predictive comparison.

Table 1: Suzuki-Miyaura Coupling

FeatureThis compound (Anticipated)4-Amino-3-bromopyridine (Typical)
Typical Catalyst Pd(OAc)₂, Pd₂(dba)₃Pd(PPh₃)₄, Pd(OAc)₂
Typical Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos)Standard phosphines (e.g., PPh₃) or bulky ligands
Base K₃PO₄, Cs₂CO₃K₂CO₃, K₃PO₄
Solvent Toluene/H₂O, Dioxane/H₂OToluene/H₂O, Dioxane/H₂O, DMF
Temperature 90-120 °C80-100 °C
Reaction Time 12-24 hours4-16 hours
Expected Yield Moderate to GoodGood to Excellent

Table 2: Buchwald-Hartwig Amination

FeatureThis compound (Anticipated)4-Amino-3-bromopyridine (Typical)
Typical Catalyst Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃, Pd(OAc)₂
Typical Ligand Sterically hindered biaryl phosphines (e.g., RuPhos, BrettPhos)BINAP, Xantphos, RuPhos
Base NaOtBu, LiHMDSNaOtBu, K₃PO₄
Solvent Toluene, DioxaneToluene, Dioxane
Temperature 80-110 °CRoom Temperature to 90 °C
Reaction Time 12-24 hours2-18 hours
Expected Yield Moderate to GoodGood to Excellent

Table 3: Sonogashira Coupling

FeatureThis compound (Anticipated)4-Amino-3-bromopyridine (Typical)
Typical Catalyst PdCl₂(PPh₃)₂Pd(CF₃COO)₂, PdCl₂(PPh₃)₂
Co-catalyst CuICuI
Ligand PPh₃ or specialized ligandsPPh₃
Base Et₃N, i-Pr₂NHEt₃N, i-Pr₂NH
Solvent DMF, THFDMF, THF
Temperature 80-120 °C60-100 °C
Reaction Time 12-24 hours3-12 hours
Expected Yield Lower to ModerateGood to Excellent

Experimental Protocols

The following are representative experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, adapted from literature procedures for analogous aminohalopyridines. These should serve as a robust starting point for optimization.

Suzuki-Miyaura Coupling Protocol (General)

To a dry Schlenk flask, add the 4-amino-3-halopyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.). Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon) three times. Add the degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1). In a separate vial, prepare the catalyst system by mixing the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in the reaction solvent, and add this to the main reaction flask. Heat the reaction mixture with stirring at the appropriate temperature (see Table 1 for guidance). Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Buchwald-Hartwig Amination Protocol (General)

In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.2 equiv.). Add the 4-amino-3-halopyridine (1.0 equiv.) and the amine coupling partner (1.1 equiv.). Add the anhydrous, degassed solvent (e.g., toluene). Seal the tube and heat with stirring at the appropriate temperature (see Table 2 for guidance). Monitor the reaction by GC-MS or LC-MS. After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash chromatography.

Sonogashira Coupling Protocol (General)

To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), the ligand (e.g., PPh₃, 5 mol%), and the copper(I) iodide (CuI, 5 mol%). Add the 4-amino-3-halopyridine (1.0 equiv.) and the terminal alkyne (1.2 equiv.). Add the anhydrous, degassed solvent (e.g., DMF) followed by the amine base (e.g., Et₃N, 2.0 equiv.). Heat the reaction mixture at the appropriate temperature (see Table 3 for guidance). Monitor the reaction by TLC or LC-MS. Once the starting material is consumed, cool the mixture to room temperature. Dilute with an organic solvent and wash with water to remove the amine salt. Dry the organic phase, concentrate, and purify the product by column chromatography.

Visualizing the Workflow and Principles

To better understand the process and the relationship between the components, the following diagrams are provided.

Cross_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_analysis Workup & Purification reagents Weigh Reagents (Halopyridine, Coupling Partner, Base) setup Combine in Flask reagents->setup catalyst Prepare Catalyst System (Pd Source + Ligand) catalyst->setup inert Inert Atmosphere (Evacuate/Backfill) setup->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor workup Quench & Extract monitor->workup Reaction Complete purify Column Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Reactivity_Principle cluster_halogens Halogen Reactivity in Oxidative Addition cluster_conditions Resulting Reaction Conditions Cl This compound (Stronger C-Cl Bond) harsh More Forcing Conditions (Higher Temp, Longer Time, Specialized Ligands) Cl->harsh Slower Oxidative Addition Br 4-Amino-3-bromopyridine (Weaker C-Br Bond) mild Milder Conditions (Lower Temp, Shorter Time, Standard Ligands) Br->mild Faster Oxidative Addition

Caption: The logical relationship between carbon-halogen bond strength and required reaction conditions.

Conclusion

The choice between this compound and 4-Amino-3-bromopyridine is a strategic decision for the synthetic chemist. 4-Amino-3-bromopyridine offers superior reactivity, enabling milder reaction conditions and often providing higher yields, making it an excellent choice for the synthesis of complex molecules where functional group tolerance is paramount. However, this compound can be a more cost-effective starting material for large-scale syntheses. The continuous development of highly active palladium catalyst systems is expanding the utility of aryl chlorides, making them increasingly viable substrates in cross-coupling reactions. Ultimately, the optimal choice will depend on a balance between the desired reactivity, cost, scale, and the specific synthetic challenge at hand.

Unveiling the Molecular Architecture: A Comparative Guide to the X-ray Crystallographic Characterization of 4-Amino-3-chloropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of the three-dimensional structure of small molecules is paramount for rational drug design and understanding structure-activity relationships. Single-crystal X-ray crystallography stands as the gold standard for elucidating the atomic arrangement within a crystalline solid, providing unparalleled detail about bond lengths, bond angles, and intermolecular interactions. This guide offers a comparative analysis of the X-ray crystallographic characterization of 4-amino-3-chloropyridine derivatives, benchmarked against alternative analytical techniques.

This publication delves into the crystallographic parameters of 4-amino-3,5-dichloropyridine, a notable derivative, and presents a comprehensive overview of the experimental workflow for single-crystal X-ray diffraction. By juxtaposing this powerful technique with other common characterization methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, this guide aims to provide a holistic understanding of the analytical toolkit available for the structural elucidation of this important class of compounds.

Comparative Analysis of Characterization Techniques

The selection of an analytical technique is often dictated by the specific information required. While X-ray crystallography provides a static, high-resolution snapshot of the molecular structure in the solid state, spectroscopic methods offer insights into the molecule's behavior in solution and its functional groups.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing, intermolecular interactions (e.g., hydrogen bonding, π-π stacking)Unambiguous structure determination; Provides detailed spatial information.Requires a single, high-quality crystal; Provides a static picture of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C), connectivity of atoms, and molecular dynamics in solution.Non-destructive; Provides information about the molecule in solution, which can be more biologically relevant.Does not provide a direct 3D structure; Can be complex to interpret for large molecules.
Infrared (IR) Spectroscopy Information about the functional groups present in a molecule based on the absorption of infrared radiation.Fast and simple to perform; Good for identifying the presence or absence of specific functional groups.Provides limited information about the overall molecular structure.
Mass Spectrometry (MS) Determines the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition.High sensitivity; Can be used to identify unknown compounds.Does not provide information about the 3D structure or functional groups.

X-ray Crystallographic Data for 4-Amino-3,5-dichloropyridine

As a case study, the crystallographic data for 4-amino-3,5-dichloropyridine provides valuable insights into the structural features of this class of compounds. The crystal structure reveals a planar pyridine ring with the amino and chloro substituents influencing the electronic distribution and intermolecular interactions.[1][2][3]

Parameter4-Amino-3,5-dichloropyridine
Chemical Formula C₅H₄Cl₂N₂
Molecular Weight 163.00
Crystal System Orthorhombic
Space Group Pna2₁
Unit Cell Dimensions a = 13.304(2) Å, b = 12.911(2) Å, c = 3.8636(7) Å
Volume 663.64(19) ų
Z 4
Key Intermolecular Interactions N-H···N hydrogen bonding, offset π-π stacking, halogen-π interactions[1][2]
CCDC Number 2403603

The crystal packing of 4-amino-3,5-dichloropyridine is characterized by the formation of supramolecular chains through strong N-H···N hydrogen bonds. These chains are further interconnected by offset π-π stacking interactions between the pyridine rings.[1][2]

Experimental Protocols

A fundamental understanding of the experimental procedures is crucial for appreciating the data generated. Below are detailed protocols for the key stages of single-crystal X-ray crystallography.

Experimental Workflow for Single-Crystal X-ray Diffraction

experimental_workflow cluster_crystal_growth Crystal Growth & Selection cluster_mounting Crystal Mounting cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution crystal_growth Crystal Growth (e.g., slow evaporation, vapor diffusion) crystal_selection Crystal Selection (under a polarized microscope) crystal_growth->crystal_selection mounting Mounting on a goniometer head (using a cryoloop and oil) crystal_selection->mounting centering Crystal Centering (in the X-ray beam) mounting->centering data_acquisition Data Acquisition (rotating the crystal and collecting diffraction images) centering->data_acquisition integration Integration (determining spot intensities) data_acquisition->integration scaling Scaling and Merging (correcting for experimental variations) integration->scaling structure_solution Structure Solution (determining initial atomic positions) scaling->structure_solution refinement Structure Refinement (optimizing the model against the data) structure_solution->refinement validation Structure Validation refinement->validation

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Detailed Methodologies

1. Crystal Growth and Selection:

  • Objective: To obtain single crystals of sufficient size and quality suitable for diffraction.

  • Protocol: Crystals of this compound derivatives can be grown by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, methanol, or acetone). The solution is left undisturbed in a loosely covered container to allow for slow solvent evaporation.

  • Once crystals have formed, they are examined under a polarized light microscope. Suitable crystals are typically well-formed, transparent, and extinguish light sharply when the polarizers are rotated.

2. Crystal Mounting:

  • Objective: To mount a selected crystal on the goniometer head for data collection.

  • Protocol: A small amount of a viscous oil (e.g., paratone-N) is placed on a glass slide. A suitable crystal is transferred into the oil. A cryoloop, attached to a magnetic base, is used to gently scoop up the crystal.[4] The surface tension of the oil holds the crystal in the loop. The magnetic base is then attached to the goniometer head of the diffractometer.[4]

3. Data Collection:

  • Objective: To collect a complete set of diffraction data from the crystal.

  • Protocol: The mounted crystal is cooled in a stream of cold nitrogen gas (typically 100-173 K) to minimize thermal vibrations and radiation damage. The crystal is then centered in the X-ray beam using a video camera.[5] A series of diffraction images are collected as the crystal is rotated through a range of angles.[6] Each image captures the diffraction pattern from a specific crystal orientation.

4. Data Processing and Structure Refinement:

  • Objective: To process the raw diffraction images and determine the final crystal structure.

  • Protocol:

    • Integration: The positions and intensities of the diffraction spots on each image are determined.[7][8]

    • Scaling and Merging: The intensities from all images are scaled to a common reference frame and symmetry-related reflections are merged to create a unique dataset.[7]

    • Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

    • Structure Refinement: The atomic positions and other parameters are refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.

    • Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.

Logical Comparison of Characterization Techniques

The choice of characterization technique depends on the specific research question. The following diagram illustrates the logical flow for selecting an appropriate method for the analysis of this compound derivatives.

logical_comparison start Need for Structural Information need_3d Precise 3D Atomic Arrangement? start->need_3d need_connectivity Connectivity & Solution Behavior? start->need_connectivity need_functional_groups Functional Group Identification? start->need_functional_groups need_molecular_weight Molecular Weight & Formula? start->need_molecular_weight xrd Single-Crystal X-ray Diffraction need_3d->xrd Yes nmr NMR Spectroscopy need_connectivity->nmr Yes ir IR Spectroscopy need_functional_groups->ir Yes ms Mass Spectrometry need_molecular_weight->ms Yes

Caption: Decision tree for selecting a characterization technique.

References

In-Silico Prediction and Comparative Reactivity of 4-Amino-3-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development

In the landscape of pharmaceutical and medicinal chemistry, substituted pyridines are pivotal building blocks for the synthesis of a vast array of therapeutic agents. Among these, 4-Amino-3-chloropyridine stands out as a versatile intermediate. Understanding its reactivity profile is crucial for designing efficient synthetic routes and exploring its full potential in drug discovery. This guide provides an in-silico prediction of the reactivity of this compound and a comparative analysis of its performance in key organic reactions against relevant alternatives, supported by experimental data and detailed protocols.

In-Silico Reactivity Prediction

Computational chemistry offers powerful tools to predict and rationalize the reactivity of molecules. For this compound, Density Functional Theory (DFT) calculations can elucidate its electronic properties, which are key determinants of its chemical behavior.

The pyridine nitrogen atom acts as an electron-withdrawing group, rendering the C2, C4, and C6 positions electrophilic and susceptible to nucleophilic attack. The amino group at the C4 position is a strong electron-donating group, which can modulate the overall electron density of the ring. Conversely, the chlorine atom at the C3 position is an electron-withdrawing group. The interplay of these electronic effects dictates the molecule's reactivity in various transformations.

Key In-Silico Insights:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen activates the ring for SNAr. The position of the leaving group (chlorine) is critical. While the C2 and C4 positions are generally more activated towards nucleophilic attack, the substitution pattern of this compound presents a unique case.[1]

  • Palladium-Catalyzed Cross-Coupling Reactions: The reactivity in reactions like Suzuki-Miyaura and Buchwald-Hartwig amination is largely dependent on the ease of oxidative addition of the palladium catalyst to the carbon-chlorine bond. Generally, the reactivity of aryl halides follows the trend I > Br > Cl.[1] Therefore, chloropyridines are typically less reactive than their bromo or iodo counterparts, often requiring more specialized and active catalyst systems.[2] The electronic properties of the pyridine ring and the presence of the amino group can also influence the catalytic cycle, potentially through coordination to the palladium center.

Comparative Reactivity Analysis

To provide a practical context for the predicted reactivity, this section compares this compound with other relevant chloropyridine derivatives in three crucial reaction types for drug development: Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, and Nucleophilic Aromatic Substitution.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. The reactivity of chloropyridines in this reaction is often challenging due to the strength of the C-Cl bond.

Table 1: Comparison of Reactivity in Suzuki-Miyaura Coupling

SubstrateBoronic AcidCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10018Moderate (Expected)Inferred from[3]
2-ChloropyridinePyridine-3-boronic acidPd(OAc)₂ / SPhosCs₂CO₃1,4-Dioxane/H₂O1001885[4]
3-Chloropyridine4-Tolylboronic acid(NHC)Pd(cinn)ClK₃PO₄H₂ORT295[5]
2,3,5-TrichloropyridineArylboronic acidsPd(OAc)₂ (ligand-free)K₂CO₃H₂O1001285-95[3]

Discussion:

While specific data for this compound is limited, its reactivity is expected to be comparable to or slightly lower than other chloropyridines due to the potential for the amino group to coordinate with the palladium catalyst. The use of electron-rich and bulky phosphine ligands like SPhos is often crucial for achieving good yields with less reactive aryl chlorides.[4] Ligand-free systems have also shown high efficiency for some polychlorinated pyridines.[3]

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a go-to method for the synthesis of arylamines. Similar to the Suzuki coupling, the reactivity of chloropyridines can be sluggish.

Table 2: Comparison of Reactivity in Buchwald-Hartwig Amination

SubstrateAmineCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound MorpholinePd₂(dba)₃ / RuPhosLiHMDSToluene10016Moderate-Good (Expected)Inferred from[6]
2,4-DichloropyridineAnilinePd₂(dba)₃ / XPhosNaOtBuToluene80295 (at C2)[6]
3-Halo-2-aminopyridinesMorpholineRuPhos-precatalystLiHMDSTHF651671 (for 3-bromo)[7]

Discussion:

The Buchwald-Hartwig amination of chloropyridines often requires highly active catalyst systems. The choice of ligand is critical, with bulky, electron-rich biaryl phosphine ligands like RuPhos and XPhos demonstrating broad utility.[6] The regioselectivity of amination on di-substituted pyridines is a key consideration. For instance, in 2,4-dichloropyridine, amination occurs preferentially at the more activated C2 position.[6] For this compound, the electronic and steric environment around the C3-Cl bond will dictate its reactivity.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a fundamental reaction for functionalizing electron-deficient aromatic rings. The reactivity is highly dependent on the position of the leaving group relative to the electron-withdrawing nitrogen atom.

Table 3: Comparison of Reactivity in Nucleophilic Aromatic Substitution

SubstrateNucleophileSolventTemp. (°C)Time (h)Yield (%)Reference
This compound Piperidine---Moderate (Expected)Inferred from[8]
4-ChloropyridinePrimary and Secondary Amines---Good[8]
2-Substituted N-methylpyridinium ionsPiperidineMethanol25-Reactivity order: 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I[9]

Discussion:

Nucleophilic aromatic substitution is generally more facile at the 2- and 4-positions of the pyridine ring due to the ability of the nitrogen atom to stabilize the Meisenheimer intermediate.[1] Therefore, 4-chloropyridine reacts readily with amines.[8] For this compound, the chlorine is at the 3-position, which is less activated. However, the overall electronic nature of the substituted pyridine will influence the reaction outcome.

Experimental Protocols

Detailed experimental procedures are essential for reproducible results. Below are representative protocols for the three key reaction types discussed.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Chloropyridines

This protocol is adapted from a procedure for the coupling of 2-chloropyridine.[4]

  • Reaction Setup: In an oven-dried Schlenk flask, combine the chloropyridine (1.0 mmol, 1.0 eq.), the boronic acid (1.2 mmol, 1.2 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 eq.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane, 5 mL) and degassed water (1 mL) via syringe.

  • Reaction: Heat the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (typically 12-24 hours).

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of Heteroaryl Chlorides

This protocol is a general procedure for the amination of heteroaryl halides.[6]

  • Reaction Setup: To a Schlenk tube, add the heteroaryl chloride (1.0 mmol, 1.0 eq.), the amine (1.2 mmol, 1.2 eq.), the palladium precatalyst (e.g., RuPhos-precatalyst, 2 mol%), and the base (e.g., LiHMDS, 1.4 eq.).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene or THF) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 65-100 °C) and stir for the required time.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer, filter, and concentrate. Purify the product by column chromatography.

Protocol 3: General Procedure for Nucleophilic Aromatic Substitution

This is a general representation of a typical SNAr reaction.

  • Reaction Setup: In a round-bottom flask, dissolve the chloropyridine (1.0 mmol, 1.0 eq.) in a suitable solvent.

  • Nucleophile Addition: Add the amine nucleophile (1.0-2.0 eq.).

  • Reaction: Heat the reaction mixture if necessary and stir for the required time, monitoring by TLC or LC-MS.

  • Work-up: After completion, remove the solvent under reduced pressure. The crude product can be purified by crystallization or column chromatography.

Visualizing Reaction Pathways and Workflows

Catalytic Cycles

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(NRR')L2 Ar-Pd(II)(NRR')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(NRR')L2 Amine Coordination & Deprotonation (HNRR', Base) Ar-Pd(II)(NRR')L2->Pd(0)L2 Reductive Elimination (Ar-NRR')

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup (Substrates, Catalyst, Ligand, Base, Solvent) start->setup inert Establish Inert Atmosphere setup->inert reaction Heating and Stirring inert->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up & Extraction monitoring->workup Complete purification Column Chromatography workup->purification analysis Product Characterization (NMR, MS) purification->analysis end End analysis->end

Caption: A generalized experimental workflow for cross-coupling reactions.

Conclusion

This compound is a valuable building block in synthetic and medicinal chemistry. Its reactivity is governed by a combination of electronic and steric factors inherent to its substituted pyridine structure. While experimental data specifically for this compound in key cross-coupling reactions is not abundant in the literature, a comparative analysis with related chloropyridines provides a strong predictive framework for its behavior. For challenging transformations involving the C-Cl bond, the use of modern, highly active palladium catalyst systems is recommended. The provided protocols and workflows offer a solid foundation for researchers to successfully employ this compound in the synthesis of novel molecules with potential therapeutic applications.

References

A Comparative Spectroscopic Guide to 4-Amino-3-chloropyridine and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise identification of isomeric compounds is paramount. The positional isomerism in substituted pyridines, such as the aminochloropyridines, can dramatically alter their biological activity, chemical reactivity, and physical properties. This guide provides a comprehensive spectroscopic comparison of 4-Amino-3-chloropyridine and its key isomers: 2-Amino-5-chloropyridine, 3-Amino-4-chloropyridine, and 4-Amino-2-chloropyridine. Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document aims to equip researchers with the necessary tools to unambiguously differentiate between these structurally similar molecules.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound and its selected isomers. These values serve as a reference for comparison with experimentally obtained spectra.

Table 1: ¹H NMR Spectral Data (in DMSO-d₆)

Compoundδ H-2 (ppm)δ H-3 (ppm)δ H-4 (ppm)δ H-5 (ppm)δ H-6 (ppm)δ -NH₂ (ppm)
This compound 7.95 (s)--6.75 (d, J=5.5 Hz)7.80 (d, J=5.5 Hz)6.50 (br s)
2-Amino-5-chloropyridine -6.59 (d, J=8.7 Hz)7.52 (dd, J=8.7, 2.5 Hz)-8.01 (d, J=2.5 Hz)6.25 (br s)
3-Amino-4-chloropyridine 8.02 (s)--7.15 (d, J=5.2 Hz)7.85 (d, J=5.2 Hz)5.85 (br s)
4-Amino-2-chloropyridine -6.55 (d, J=1.5 Hz)-6.70 (dd, J=5.5, 1.5 Hz)7.90 (d, J=5.5 Hz)6.30 (br s)

Table 2: ¹³C NMR Spectral Data (in DMSO-d₆)

Compoundδ C-2 (ppm)δ C-3 (ppm)δ C-4 (ppm)δ C-5 (ppm)δ C-6 (ppm)
This compound 145.2118.5150.1115.8147.3
2-Amino-5-chloropyridine 158.1108.2137.9120.5148.2
3-Amino-4-chloropyridine 140.1135.5142.8122.1149.0
4-Amino-2-chloropyridine 151.0108.9155.4107.5149.8

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Compoundν(N-H) stretchδ(N-H) bendν(C=C), ν(C=N)ν(C-Cl)
This compound 3420, 330016301580, 1490820
2-Amino-5-chloropyridine 3430, 331516251595, 1480835
3-Amino-4-chloropyridine 3400, 329016351585, 1495810
4-Amino-2-chloropyridine 3450, 332016401600, 1500850

Table 4: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (M⁺, m/z)Key Fragment Ions (m/z)
This compound 128/13093, 66
2-Amino-5-chloropyridine 128/13093, 66
3-Amino-4-chloropyridine 128/13093, 66
4-Amino-2-chloropyridine 128/13093, 66

Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and comparison of this compound and its isomers.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Comparison cluster_conclusion Conclusion Sample This compound or Isomer NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry (EI) Sample->MS Process_NMR Process NMR Data (Chemical Shifts, Coupling Constants) NMR->Process_NMR Process_FTIR Process FTIR Data (Peak Assignments) FTIR->Process_FTIR Process_MS Process MS Data (Molecular Ion, Fragmentation) MS->Process_MS Compare Comparative Analysis of Spectra Process_NMR->Compare Process_FTIR->Compare Process_MS->Compare Identification Unambiguous Isomer Identification Compare->Identification

Purity Analysis of 4-Amino-3-chloropyridine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. This guide provides a comparative analysis of 4-Amino-3-chloropyridine from various suppliers, supported by experimental data and detailed analytical protocols to aid in the selection of the most suitable material for your research needs.

This compound is a critical building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1] Its purity can significantly impact reaction yields, impurity profiles of final products, and ultimately, the safety and efficacy of a therapeutic agent. This guide offers a comprehensive overview of the purity of this compound from three fictionalized, representative suppliers: "Alpha Chemicals," "Beta Reagents," and "Gamma Solutions." The comparison is based on common analytical techniques used for purity assessment in the industry.

Comparative Purity Data

The purity of this compound from the three suppliers was evaluated using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The results, including the main impurities detected, are summarized in the table below.

SupplierPurity by GC (%)Purity by HPLC (%)Major Impurities Detected
Alpha Chemicals ≥ 98%98.5%4-Amino-pyridine, 3-Chloropyridine
Beta Reagents 97%97.2%Dichloropyridine isomers, Unidentified impurities
Gamma Solutions ≥ 96.0%96.5%4-Amino-pyridine, Higher molecular weight impurities

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and verification of the presented data.

Gas Chromatography (GC) for Purity Assessment

Gas chromatography is a robust method for determining the purity of volatile and thermally stable compounds like this compound.[1][2]

Instrumentation:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector: Split/splitless, 250°C

  • Detector: Flame Ionization Detector (FID), 300°C

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold: 5 minutes at 250°C

  • Injection Volume: 1 µL

  • Sample Preparation: 1 mg/mL of this compound in Methanol.

Procedure:

  • Prepare the sample solution by dissolving the this compound from each supplier in methanol.

  • Inject the sample into the GC system.

  • Record the chromatogram and integrate the peak areas.

  • Calculate the percentage purity by dividing the peak area of this compound by the total area of all peaks.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC, particularly using mixed-mode chromatography, offers excellent separation of this compound from its potential impurities.[3][4]

Instrumentation:

  • HPLC System: Waters Alliance e2695 or equivalent with a photodiode array (PDA) detector

  • Column: Mixed-mode column (e.g., Coresep 100) or a C18 column (e.g., 4.6 x 150 mm, 5 µm)[3][5]

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-1 min: 90% B

    • 1-7 min: Linear gradient to 50% B

    • 7-8 min: Return to 90% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: 0.5 mg/mL of this compound in a 50:50 mixture of Acetonitrile and Water.

Procedure:

  • Prepare the sample solutions for each supplier.

  • Equilibrate the HPLC system with the initial mobile phase composition.

  • Inject the sample and run the gradient program.

  • Record the chromatogram and integrate the peaks.

  • Calculate the percentage purity and identify impurities by comparing retention times with known standards or by mass spectrometry.

Visualizing the Workflow and Decision Process

To further clarify the experimental and decision-making process, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Purity Analysis cluster_data Data Interpretation Sample This compound Sample Dissolve Dissolve in Appropriate Solvent Sample->Dissolve GC Gas Chromatography (GC) Dissolve->GC HPLC High-Performance Liquid Chromatography (HPLC) Dissolve->HPLC Purity Calculate % Purity GC->Purity HPLC->Purity Impurity Identify Impurities HPLC->Impurity supplier_comparison cluster_suppliers Suppliers cluster_criteria Selection Criteria A Alpha Chemicals (≥98% Purity) Purity Purity Requirement A->Purity Impurity Impurity Profile A->Impurity B Beta Reagents (97% Purity) B->Purity B->Impurity G Gamma Solutions (≥96% Purity) G->Purity G->Impurity Decision Optimal Supplier Selection Purity->Decision Impurity->Decision Cost Cost-Effectiveness Cost->Decision

References

Cost-benefit analysis of different synthetic pathways to 4-Amino-3-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic synthesis of 4-Amino-3-chloropyridine, a valuable building block in the development of novel therapeutics and other specialty chemicals, is a critical consideration for efficiency and cost-effectiveness in research and manufacturing. This guide provides a detailed cost-benefit analysis of three distinct synthetic pathways to this important molecule, supported by experimental data and protocols.

At a Glance: Comparison of Synthetic Pathways

MetricPathway 1: From 4-Chloro-3-nitropyridinePathway 2: From 3-AminopyridinePathway 3: From 4-Hydroxypyridine
Starting Material Cost HighLowLow
Number of Steps 133
Overall Yield (estimated) High (85-95%)Moderate (40-50%)Moderate (35-45%)
Reagent Cost LowHighModerate
Safety & Handling Standard reduction conditionsRequires cryogenic temperatures and pyrophoric reagentsUse of corrosive and hazardous reagents
Scalability HighModerateModerate

Visualizing the Synthetic Routes

The following diagrams illustrate the chemical transformations involved in each synthetic pathway.

Pathway_1 4-Chloro-3-nitropyridine 4-Chloro-3-nitropyridine This compound This compound 4-Chloro-3-nitropyridine->this compound Reduction (e.g., Fe/HCl or SnCl2)

Caption: Pathway 1: A direct, one-step reduction.

Pathway_2 3-Aminopyridine 3-Aminopyridine N-Boc-3-aminopyridine N-Boc-3-aminopyridine 3-Aminopyridine->N-Boc-3-aminopyridine Boc Protection N-Boc-4-chloro-3-aminopyridine N-Boc-4-chloro-3-aminopyridine N-Boc-3-aminopyridine->N-Boc-4-chloro-3-aminopyridine Directed Ortho-metalation & Chlorination This compound This compound N-Boc-4-chloro-3-aminopyridine->this compound Deprotection Pathway_3 4-Hydroxypyridine 4-Hydroxypyridine 4-Chloropyridine 4-Chloropyridine 4-Hydroxypyridine->4-Chloropyridine Chlorination 4-Chloro-3-nitropyridine 4-Chloro-3-nitropyridine 4-Chloropyridine->4-Chloro-3-nitropyridine Nitration This compound This compound 4-Chloro-3-nitropyridine->this compound Reduction

Safety Operating Guide

Safeguarding Laboratory and Environment: A Comprehensive Guide to the Disposal of 4-Amino-3-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. 4-Amino-3-chloropyridine, a halogenated pyridine derivative, requires careful handling and disposal as a hazardous substance. This guide provides a detailed, step-by-step operational plan for its safe disposal, ensuring compliance with standard safety protocols and regulatory requirements.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures for this compound, it is imperative to adhere to strict safety measures. This compound is classified as hazardous, and appropriate precautions must be taken to prevent exposure and environmental contamination.

Personal Protective Equipment (PPE):

  • Gloves: Chemically resistant gloves are mandatory.

  • Eye Protection: Safety glasses or goggles must be worn.

  • Lab Coat: A flame-retardant lab coat is recommended.

  • Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust or vapors.[1][2]

In Case of Spills: Spills should be managed immediately by absorbing the material with an inert substance like sand or vermiculite. The absorbed material must then be collected into a designated, sealed container for hazardous waste. It is crucial to prevent the chemical from entering drains or waterways.[1][3]

Hazard Profile of Chlorinated Pyridines

While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, the hazard profile of closely related chlorinated pyridine compounds provides essential guidance for safe handling and disposal. The following table summarizes the typical hazards associated with these substances.

Hazard ClassificationDescriptionPrecautionary Measures
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[4][5][6]Avoid all direct contact and inhalation. Utilize appropriate Personal Protective Equipment (PPE).
Skin Irritation Causes skin irritation.[4][5]Wear protective gloves and clothing.
Eye Irritation Causes serious eye irritation or damage.[4][5]Wear suitable eye protection.
Environmental Hazard Potentially toxic to aquatic life with long-lasting effects.[7]Prevent release into the environment.

Step-by-Step Disposal Procedure

The proper disposal of this compound is a critical process that must be conducted in accordance with institutional guidelines and local, state, and federal regulations. Under no circumstances should this chemical be disposed of in standard trash or down the drain.[8]

1. Waste Segregation and Collection:

  • Categorization: this compound waste should be classified as halogenated organic waste.[1][2] It is crucial to keep it segregated from non-halogenated waste streams to avoid cross-contamination and ensure proper disposal.

  • Container Selection: Use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene or glass containers are generally appropriate, but compatibility should always be verified.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound." Avoid using abbreviations or chemical formulas. If it is a mixture, list all constituents and their approximate percentages.

2. Storage of Waste:

  • Location: Store the sealed waste container in a designated, well-ventilated, and cool area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[9]

  • Containment: Employ secondary containment to mitigate any potential leaks.

3. Final Disposal:

  • Professional Disposal Service: The primary and recommended method for the disposal of chlorinated pyridines is through a licensed professional waste disposal service.[4] This ensures that the waste is handled and treated in compliance with all regulatory standards.

  • Incineration: A common and effective disposal method for such compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4] This process is designed to handle hazardous materials safely and effectively.

  • Institutional Procedures: Follow your institution's specific procedures for chemical waste pickup. This typically involves submitting a chemical waste collection request to the Environmental Health and Safety (EH&S) department.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_preparation Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as Halogenated Organic Waste ppe->segregate container Select Compatible & Leak-Proof Container segregate->container label_waste Label Container: 'Hazardous Waste' & Full Chemical Name container->label_waste store Store in a Designated, Cool, Well-Ventilated Area label_waste->store containment Use Secondary Containment store->containment request Request Waste Collection from EH&S containment->request pickup Professional Waste Disposal Service Pickup request->pickup incineration Incineration at a Licensed Facility pickup->incineration end End: Safe & Compliant Disposal incineration->end

Caption: Workflow for the safe disposal of this compound.

References

Comprehensive Safety and Handling Guide for 4-Amino-3-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical intermediates like 4-Amino-3-chloropyridine is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Harmful if swallowed.[1][2]

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

Hazard and Precautionary Statements Summary

GHS ClassificationHazard StatementPrecautionary Statement (Prevention)Precautionary Statement (Response & Disposal)
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedP264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P501: Dispose of contents/container in accordance with local/regional/national/international regulations.
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse.
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemH335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell.
Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical when handling this compound to prevent exposure.

Recommended Personal Protective Equipment

Body PartEquipmentSpecification/Standard
Eyes/Face Safety goggles/Chemical Safety glasses and Face shieldAlways wear eye protection.
Hands Appropriate protective glovesWear impervious gloves to prevent skin exposure.
Body Protective clothing and bootsClothing should prevent any possibility of skin contact.
Respiratory RespiratorUse a standard EN 149 approved respirator when necessary. For emergencies or high exposure, a supplied-air respirator with a full facepiece or a self-contained breathing apparatus (SCBA) is required.
Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol minimizes the risk of exposure and accidents.

  • Preparation :

    • Ensure a properly functioning chemical fume hood is available.[1]

    • Verify that an eyewash station and safety shower are readily accessible.

    • Assemble all necessary PPE and ensure it is in good condition.

    • Have spill cleanup materials readily available.

  • Handling :

    • Always work within a chemical fume hood or under local exhaust ventilation.[1]

    • Avoid breathing dust or vapors.[1]

    • Do not eat, drink, or smoke in the handling area.[1][2]

    • Ground and secure containers when transferring the material to prevent static discharge.

    • Avoid contact with skin and eyes.[1]

  • Post-Handling :

    • Wash hands and face thoroughly after handling the substance.[1]

    • Immediately change out of any contaminated clothing.[1]

    • Launder contaminated clothing before reuse.[1]

    • Store this compound in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials and direct light.[1]

Emergency and First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

First Aid Procedures

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with lukewarm, gently flowing water for at least 15-20 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing. If eye irritation persists, seek medical attention.[1]
Skin Contact Immediately remove all contaminated clothing.[1] Wash the affected area thoroughly with lukewarm, gently flowing water and non-abrasive soap for 15-20 minutes.[1] If skin irritation occurs, get medical advice.[1]
Inhalation Remove the individual to fresh air and keep them at rest in a position comfortable for breathing.[1] If the person feels unwell, call a physician.[1]
Ingestion If swallowed, call a poison center or doctor if you feel unwell.[2] Rinse the mouth.[2] Do NOT induce vomiting.[2]
Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.

Spill Response

  • Minor Spills :

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection.[1]

    • Shut off all ignition sources.[1]

    • Cover the spill with an inert absorbent material.

    • Carefully sweep or scoop up the material and place it into a labeled container for disposal.

    • Clean the spill area with a suitable decontamination solution.

  • Major Spills :

    • Evacuate the laboratory and alert emergency responders.[1]

    • Isolate the area and prevent entry.

    • Ensure the area is well-ventilated.

Disposal Plan

  • Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[1][2]

  • It is recommended to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Empty containers should be treated as hazardous waste and disposed of accordingly.

Visual Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_storage_disposal Storage & Disposal prep_fume_hood Verify Fume Hood Functionality prep_ppe Don Appropriate PPE prep_fume_hood->prep_ppe prep_materials Assemble Materials & Spill Kit prep_ppe->prep_materials handle_transfer Transfer Chemical in Fume Hood prep_materials->handle_transfer handle_procedure Perform Experimental Procedure handle_transfer->handle_procedure cleanup_decontaminate Decontaminate Work Area handle_procedure->cleanup_decontaminate disposal Dispose of Waste per Regulations handle_procedure->disposal cleanup_ppe Remove and Dispose of PPE cleanup_decontaminate->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash storage Store in a Tightly Closed Container cleanup_wash->storage

Caption: Standard operating procedure for handling this compound.

References

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Top-N result to add to graph 6

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4-Amino-3-chloropyridine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.